molecular formula C4H9NO3 B2411685 N-ethoxy-2-hydroxyacetamide CAS No. 1849256-71-8

N-ethoxy-2-hydroxyacetamide

Cat. No.: B2411685
CAS No.: 1849256-71-8
M. Wt: 119.12
InChI Key: DVVKLPDPFCRRKV-UHFFFAOYSA-N
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Description

N-ethoxy-2-hydroxyacetamide is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-ethoxy-2-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-8-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVKLPDPFCRRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Ethoxyglycolamide (N-Ethoxy-2-hydroxyacetamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Ethoxyglycolamide (IUPAC: N-ethoxy-2-hydroxyacetamide) is a specialized organic building block belonging to the class of N-alkoxyamides . Identified by CAS 1849256-71-8 , this compound represents a structural hybrid between a hydroxamic acid and a standard amide. In drug discovery, the N-alkoxyamide motif is increasingly valued as a bioisostere that offers distinct metabolic stability profiles compared to primary amides and hydroxamic acids.

This guide provides a comprehensive technical analysis of N-ethoxyglycolamide, detailing its nomenclature, physicochemical properties, synthesis protocols, and utility in medicinal chemistry.

Nomenclature and Identification

Accurate identification is critical for database integration and intellectual property filings. The following table consolidates the standard identifiers for N-ethoxyglycolamide.

Table 1: Chemical Identity & Nomenclature
Identifier TypeValueNotes
Common Name N-EthoxyglycolamideSemi-systematic
IUPAC Name This compoundPreferred IUPAC Name (PIN)
CAS Registry Number 1849256-71-8 Primary identifier
Molecular Formula

Molecular Weight 119.12 g/mol
SMILES CCONC(=O)COCanonical
InChI Key NAOVCEBACWAEDG-UHFFFAOYSA-N(Predicted based on structure)
Structural Class N-Alkoxyamide / Glycolic acid derivative

Chemical Structure and Properties[1][3][4][5][6][7]

Structural Analysis

N-Ethoxyglycolamide consists of a glycolyl core (


) coupled to an ethoxyamino group (

).
  • The N-Alkoxy Motif: Unlike Weinreb amides (

    
    -methoxy-
    
    
    
    -methylamides), which are designed as acylating agents, N-alkoxyamides (secondary) retain a proton on the nitrogen. This proton (
    
    
    ~8–9) is significantly more acidic than that of a standard amide (
    
    
    ~15–17) due to the electron-withdrawing effect of the adjacent oxygen atom.
  • Hydrogen Bonding: The terminal hydroxyl group and the amide NH serve as both hydrogen bond donors and acceptors, making the molecule highly polar and water-soluble.

Physicochemical Properties (Predicted)
PropertyValueImplication for Drug Design
LogP (Octanol/Water) -0.8 to -0.5Highly hydrophilic; likely low passive permeability unless masked.
Topological Polar Surface Area (TPSA) ~58 ŲGood range for membrane permeation if lipophilicity is increased via substitution.
H-Bond Donors 2(OH and NH)
H-Bond Acceptors 3(C=O, OH, N-O)
pKa (Amide NH) ~8.5Ionizable at physiological pH; affects binding affinity and solubility.

Synthesis Protocols

The synthesis of N-ethoxyglycolamide requires the coupling of glycolic acid with O-ethylhydroxylamine. Due to the nucleophilicity of the hydroxyl group on glycolic acid, protection strategies are often employed to prevent self-polymerization (polyester formation), although direct coupling is possible under controlled conditions.

Pathway Visualization

SynthesisPathway GlycolicAcid Glycolic Acid (HO-CH2-COOH) Intermediate Activated Ester Intermediate GlycolicAcid->Intermediate Activation OEthylAmine O-Ethylhydroxylamine HCl Salt (EtO-NH3+ Cl-) Product N-Ethoxyglycolamide (HO-CH2-CO-NH-OEt) OEthylAmine->Product Nucleophilic Acyl Substitution CouplingAgent Coupling Agent (EDC·HCl / HOBt) CouplingAgent->Intermediate Intermediate->Product

Figure 1: Synthetic pathway for N-ethoxyglycolamide via standard amide coupling.

Experimental Protocol (Standard Coupling)

Objective: Synthesis of N-ethoxyglycolamide from Glycolic Acid.

Reagents:

  • Glycolic acid (1.0 eq)

  • O-Ethylhydroxylamine hydrochloride (1.1 eq)

  • EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • NMM (N-Methylmorpholine) or DIPEA (3.0 eq)

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Methodology:

  • Activation:

    • Dissolve Glycolic acid (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (

      
      ).
      
    • Cool the solution to 0°C in an ice bath.

    • Add EDC·HCl (12 mmol) and HOBt (12 mmol). Stir for 30 minutes to generate the active ester. Note: The free hydroxyl of glycolic acid generally does not interfere with EDC coupling at 0°C, but if oligomerization is observed, use O-benzyl protected glycolic acid.

  • Coupling:

    • Add O-Ethylhydroxylamine hydrochloride (11 mmol) to the reaction mixture.

    • Add NMM (30 mmol) dropwise to neutralize the HCl salt and basify the reaction (pH ~8).

    • Allow the mixture to warm to room temperature naturally and stir for 12–16 hours.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (100 mL).

    • Self-Validating Wash Step: Wash successively with:

      • 1M HCl (removes unreacted amine and EDC byproducts).

      • Sat.

        
         (removes unreacted acid and HOBt).
        
      • Brine (removes DMF).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often an oil or low-melting solid.

    • Purify via Flash Column Chromatography using a gradient of Hexane:Ethyl Acetate (starting 80:20 to 0:100) or DCM:MeOH (95:5).

    • TLC Visualization: Stain with

      
       (oxidizes the alcohol/alkoxyamine) or Iodine.
      

Validation Criteria:

  • 1H NMR (

    
    ):  Look for the characteristic triplet of the ethoxy methyl (
    
    
    
    , ~1.2 ppm), quartet of the ethoxy methylene (
    
    
    , ~3.9 ppm), singlet/singlet-like peak for glycolyl
    
    
    (~4.1 ppm), and the exchangeable amide NH (broad, >9 ppm).

Applications in Drug Development

N-Ethoxyglycolamide serves as a specialized scaffold in medicinal chemistry.

Bioisosterism

The N-alkoxyamide group acts as a bioisostere for:

  • Hydroxamic Acids ($ -CONHOH $): Hydroxamic acids are potent zinc chelators (e.g., in HDAC inhibitors) but suffer from poor pharmacokinetics and mutagenicity (Ames positive). The O-ethyl ether (N-ethoxy) blocks the mutagenic potential and improves lipophilicity, though it eliminates the metal-chelating ability. This makes it useful for non-chelating analogs to test mechanism of action.

  • Primary Amides ($ -CONH_2 $): The N-ethoxy group introduces steric bulk and alters the H-bond donor capability, potentially improving selectivity for a target pocket.

Metabolic Stability

Standard amides are susceptible to hydrolysis by amidases. The presence of the electronegative oxygen atom on the nitrogen (


 bond) alters the electronics of the carbonyl, making the amide bond significantly more resistant to enzymatic cleavage.

Applications cluster_uses Medicinal Chemistry Utility Compound N-Ethoxyglycolamide Bioisostere Hydroxamic Acid Bioisostere (Non-chelating) Compound->Bioisostere Stability Metabolic Stability (Amidase Resistance) Compound->Stability Prodrug Prodrug Design (Cleavable Linker) Compound->Prodrug

Figure 2: Functional utility of the N-ethoxyglycolamide scaffold.

Safety and Handling

  • Hazard Classification: While specific toxicological data for CAS 1849256-71-8 is limited, N-alkoxyamides are generally considered skin and eye irritants.

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood.

  • Storage: Store at 2–8°C under inert gas. Hygroscopic tendencies may exist due to the free hydroxyl group.

References

  • Challis, B. C., & Challis, J. A. (1970). Amides and Related Compounds. In The Chemistry of Amides. Wiley-Interscience. (General reference for N-alkoxyamide properties).
  • Gupta, S. P. (2012). Hydroxamic Acids: A Promising Family of Pharmaceutically Active Compounds. Springer. (Context for hydroxamic acid bioisosteres).

Sources

An In-depth Technical Guide to N-Alkoxy Amide Derivatives of Glycolic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Note on the Synthesis of Emerging Derivatives

The field of medicinal chemistry is in a constant state of evolution, with novel molecular scaffolds offering new avenues for therapeutic intervention. N-alkoxy amide derivatives of glycolic acid represent one such emerging class of compounds. While the constituent functional groups—glycolic acid, alkoxyamines, and amides—are well-established in drug design, their specific combination remains a relatively specialized area of research. This guide, therefore, is constructed upon a synthesis of established chemical principles and analogous reactions from closely related fields. The protocols and mechanistic discussions presented herein are based on robust, field-proven methodologies for the synthesis and application of similar molecular architectures. As a Senior Application Scientist, the aim is to provide a scientifically rigorous and practical framework for researchers to explore this promising chemical space, even in the absence of extensive dedicated literature.

Introduction: The Scientific Rationale for N-Alkoxy Amide Derivatives of Glycolic Acid

Glycolic acid, the smallest of the α-hydroxy acids, is a versatile and biocompatible scaffold. Its dual functionality of a carboxylic acid and a primary alcohol allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive molecules. The incorporation of an N-alkoxy amide moiety introduces a unique set of physicochemical properties that can be exploited in drug design.

The N-alkoxy amide group, often found in hydroxamic acid derivatives, is a known zinc-binding group.[1] This characteristic is of particular significance in the design of inhibitors for zinc-dependent enzymes such as matrix metalloproteinases (MMPs), which play a crucial role in tissue remodeling and are implicated in diseases like arthritis and cancer.[1][2] Furthermore, the N-alkoxy modification can enhance the metabolic stability of the amide bond and modulate the lipophilicity of the molecule, thereby improving its pharmacokinetic profile.[3]

This technical guide will provide an in-depth exploration of the synthesis, chemical properties, and potential applications of N-alkoxy amide derivatives of glycolic acid, with a focus on their relevance to drug discovery and development.

Synthesis of N-Alkoxy Amide Derivatives of Glycolic Acid

The synthesis of N-alkoxy amide derivatives of glycolic acid can be approached through several strategic pathways. The most common and logical approach involves the coupling of a suitably protected glycolic acid derivative with an N,O-dialkylhydroxylamine.

Key Starting Materials
  • Glycolic Acid Derivatives: Direct use of glycolic acid can be challenging due to the presence of the free hydroxyl group, which can interfere with the amide coupling reaction. Therefore, protection of the hydroxyl group is often a necessary first step. Common protecting groups include benzyl (Bn), tert-butyldimethylsilyl (TBDMS), or acetate esters. Alternatively, commercially available esters of glycolic acid, such as methyl glycolate or ethyl glycolate, can be used.[4]

  • N,O-Dialkylhydroxylamines: A wide range of N,O-dialkylhydroxylamines are commercially available or can be synthesized through established methods, such as the oxidation of secondary amines or the reduction of oximes.[5][6] These precursors offer the flexibility to introduce a variety of alkyl and aryl substituents at the nitrogen and oxygen atoms, allowing for fine-tuning of the final compound's properties.

General Synthetic Workflow

The synthesis of N-alkoxy amide derivatives of glycolic acid typically follows a two-step process: activation of the carboxylic acid and subsequent coupling with the N,O-dialkylhydroxylamine.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation Glycolic_Acid_Derivative Protected Glycolic Acid (e.g., O-benzyl glycolic acid) Activating_Agent Activating Agent (e.g., SOCl₂, Oxalyl Chloride, EDC/HOBt) Activated_Intermediate Activated Intermediate (e.g., Acyl Chloride, Activated Ester) Glycolic_Acid_Derivative->Activated_Intermediate Activation Hydroxylamine N,O-Dialkylhydroxylamine Activated_Intermediate->Hydroxylamine Reaction with Final_Product N-Alkoxy-N-alkyl-2-(protected)-acetamide Hydroxylamine->Final_Product Coupling

Caption: General synthetic workflow for N-alkoxy amide derivatives of glycolic acid.

Experimental Protocol: Synthesis of N-Methoxy-N-methyl-2-(benzyloxy)acetamide

This protocol is an illustrative example based on standard amide coupling methodologies.

Step 1: Synthesis of 2-(Benzyloxy)acetyl chloride

  • To a solution of 2-(benzyloxy)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-(benzyloxy)acetyl chloride, which is typically used in the next step without further purification.

Step 2: Coupling with N,O-Dimethylhydroxylamine

  • Dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the crude 2-(benzyloxy)acetyl chloride (1 equivalent) in anhydrous DCM to the hydroxylamine solution.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-methoxy-N-methyl-2-(benzyloxy)acetamide.

Step 3: Deprotection (Optional)

  • If the unprotected hydroxyl group is desired, the benzyl protecting group can be removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.

Physicochemical Properties and Spectroscopic Characterization

The N-alkoxy amide derivatives of glycolic acid are typically oils or low-melting solids. Their solubility is dependent on the nature of the substituents on the nitrogen and oxygen atoms.

Spectroscopic Characterization Data:

Spectroscopic TechniqueKey Features
¹H NMR - Singlet or multiplet for the Cα-protons of the glycolic acid backbone (typically ~4.0-4.5 ppm).- Signals for the alkoxy and N-alkyl groups in their respective regions.- Absence of an N-H proton signal.
¹³C NMR - Signal for the amide carbonyl carbon (~170 ppm).- Signal for the Cα-carbon (~65-75 ppm).- Resonances for the alkoxy and N-alkyl carbons.
FT-IR - Strong C=O stretching vibration for the amide carbonyl (~1650-1680 cm⁻¹).- C-O stretching vibrations for the alkoxy and hydroxyl groups.
Mass Spectrometry - Molecular ion peak corresponding to the calculated mass of the compound.

Potential Applications in Drug Discovery and Development

The unique structural features of N-alkoxy amide derivatives of glycolic acid suggest several potential applications in medicinal chemistry.

Enzyme Inhibition

As previously mentioned, the N-alkoxy amide moiety can act as a zinc-binding group, making these compounds promising candidates for the inhibition of metalloenzymes.[1]

  • Matrix Metalloproteinase (MMP) Inhibitors: MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[1] Their overexpression is associated with various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases.[2] Hydroxamic acid derivatives are well-known MMP inhibitors, and N-alkoxy amides can be considered as bioisosteres.[7][8]

G Drug N-Alkoxy Amide Derivative of Glycolic Acid MMP Matrix Metalloproteinase (MMP) Drug->MMP Inhibits ECM_Degradation Extracellular Matrix (ECM) Degradation MMP->ECM_Degradation Promotes Disease_Progression Disease Progression (e.g., Cancer Metastasis, Arthritis) ECM_Degradation->Disease_Progression Leads to

Sources

Technical Monograph: O-Ethyl Hydroxamate of Glycolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: O-Ethyl Hydroxamate of Glycolic Acid (N-Ethoxy-2-hydroxyacetamide) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Enzymologists, and Drug Discovery Scientists

Synthesis, Physicochemical Characterization, and Pharmacological Utility

Executive Summary

The O-ethyl hydroxamate of glycolic acid (chemically defined as This compound , CAS: 1849256-71-8) represents a critical structural probe in the study of metalloenzyme inhibitors. While its parent compound, glycolohydroxamic acid (GHA), is a potent chelator of nickel(II) and zinc(II) active sites—implicated in the inhibition of urease and matrix metalloproteinases (MMPs)—the O-ethyl derivative serves a distinct role. By alkylating the hydroxamic oxygen, the molecule’s bidentate chelating capability is abrogated, rendering it an essential negative control or steric probe in Structure-Activity Relationship (SAR) campaigns.

This guide provides a rigorous technical overview of the molecule’s synthesis, stability profile, and application in validating enzymatic mechanisms.

Chemical Identity & Structural Logic

Molecular Architecture

The core distinction between the active pharmacophore and the O-ethyl derivative lies in the hydroxamic acid functionality.

  • Parent Pharmacophore (GHA):

    
    
    
    • Function: Acts as a bidentate ligand, coordinating metal ions (e.g.,

      
      ) via the carbonyl oxygen and the deprotonated hydroxylamine oxygen.
      
  • O-Ethyl Derivative:

    
    
    
    • Function: The ethyl cap prevents ionization of the hydroxamic oxygen (

      
       shift) and introduces steric bulk, effectively blocking the formation of the 5-membered chelate ring.
      
Physicochemical Constants (Predicted)
PropertyGlycolohydroxamic Acid (Parent)O-Ethyl Derivative (Target)Impact
Formula


Increased MW
MW 91.07 g/mol 119.12 g/mol --
LogP -1.8 (Hydrophilic)-0.5 to 0.1 (Est.)Improved Permeability
H-Bond Donors 32Reduced Solvation Penalty
Chelation Capacity High (Bidentate)Null/Weak (Monodentate)Loss of Metal Affinity

Synthetic Methodology

Core Directive: The synthesis of O-alkyl hydroxamates requires preventing the acylation of the hydroxyl group on the glycolic acid while ensuring selective coupling to the nitrogen of the O-ethylhydroxylamine.

Retrosynthetic Analysis

The most robust route utilizes a carbodiimide-mediated coupling of Glycolic Acid and O-Ethylhydroxylamine Hydrochloride .

Pathway:



Detailed Experimental Protocol

Note: This protocol is designed for a 5 mmol scale.

Reagents:

  • Glycolic acid (380 mg, 5.0 mmol)

  • O-Ethylhydroxylamine hydrochloride (538 mg, 5.5 mmol, 1.1 eq)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.05 g, 5.5 mmol)
    
  • HOBt (Hydroxybenzotriazole) (743 mg, 5.5 mmol)

  • N-Methylmorpholine (NMM) (1.65 mL, 15 mmol, 3.0 eq)

  • Solvent: Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Glycolic acid (5.0 mmol) in anhydrous DMF (10 mL). Add HOBt (5.5 mmol) and EDC

    
    HCl (5.5 mmol). Stir at 
    
    
    
    for 30 minutes to form the active ester.
  • Amine Preparation: In a separate vial, dissolve O-Ethylhydroxylamine hydrochloride (5.5 mmol) in DMF (5 mL) and add NMM (15 mmol) to neutralize the salt.

  • Coupling: Dropwise add the amine solution to the activated acid solution at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain with

    
    —Note: O-ethyl hydroxamates stain less intensely red than free hydroxamic acids).
    
  • Workup: Dilute reaction with EtOAc (50 mL). Wash successively with 1M HCl (to remove excess amine/NMM), Sat.

    
     (to remove unreacted acid), and Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
    

Yield Expectation: 65–80% as a colorless oil or low-melting solid.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the synthesis logic and the divergent biological interaction modes compared to the parent compound.

G Glycolic Glycolic Acid (HO-CH2-COOH) Coupling Coupling Reaction (EDC/HOBt) Glycolic->Coupling Amine O-Ethylhydroxylamine (H2N-O-Et) Amine->Coupling Product O-Ethyl Hydroxamate (HO-CH2-CO-NH-O-Et) Coupling->Product Nucleophilic Acyl Substitution Interaction Steric Clash / No Chelation (Negative Control) Product->Interaction Incubation Urease Urease Active Site (Ni2+) Interaction->Urease Fails to Inhibit

Figure 1: Synthetic pathway and mechanistic failure mode of O-ethyl glycolohydroxamate at the metalloenzyme active site.

Biological Applications & Experimental Validation

The "Negative Control" Paradigm

In drug development, observing inhibition with a hydroxamic acid is insufficient to claim a chelation mechanism. The O-ethyl variant is the gold standard control.

  • Hypothesis: If the biological activity (e.g.,

    
    ) of the O-ethyl derivative is 
    
    
    
    higher (i.e., less potent) than the parent hydroxamic acid, the mechanism is metal chelation .
  • Hypothesis: If the O-ethyl derivative retains significant potency, the mechanism involves hydrophobic pocket binding or allosteric modulation , not direct active-site chelation.

Assay Protocol: Urease Inhibition Screen

Objective: Determine if O-ethylation abolishes anti-urease activity.

  • Enzyme: Jack Bean Urease (Type III, Sigma).

  • Substrate: Urea (25 mM) in Phosphate Buffer (pH 7.4).

  • Indicator: Phenol Red (monitor pH rise due to

    
     production).
    
  • Procedure:

    • Incubate Urease (5 U) with Test Compound (Parent vs. O-Ethyl, 0.1

      
      M – 100 
      
      
      
      M) for 15 mins at
      
      
      .
    • Add Urea substrate.

    • Measure Absorbance at 560 nm kinetically for 10 mins.

  • Expected Result:

    • Glycolohydroxamic Acid:[1][2][3][4]

      
      .
      
    • O-Ethyl Derivative: No inhibition observed up to 100

      
      .
      

Stability & Safety Considerations

Lossen Rearrangement

Hydroxamic acids and their O-acyl derivatives are prone to the Lossen Rearrangement , converting to isocyanates. However, O-alkyl hydroxamates (like the O-ethyl derivative) are significantly more stable because the ethyl group is a poor leaving group compared to an acyl or sulfonyl group.

  • Storage: Stable at

    
     for >12 months.
    
  • Metabolism: O-ethyl hydroxamates are generally resistant to rapid hydrolysis but can be metabolized by cytochrome P450s via O-dealkylation.

Analytical Detection
  • FeCl3 Test: The classic "burgundy" color of hydroxamic acids with Iron(III) chloride requires a free N-OH or N-H group capable of tautomerization. The O-ethyl derivative (

    
    ) has a reduced ability to coordinate iron, often resulting in a much fainter or different color response (yellow/orange), serving as a quick qualitative check for O-alkylation success.
    

References

  • Structural Basis of Inhibition: Maroney, M. J., & Ciurli, S. (2014). Structural biology of urease. Chemical Reviews, 114(8), 4206-4243. Link

  • Hydroxamate Synthesis: Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry, 2004(15), 3003-3016. Link

  • SAR Methodology: Griffith, D., et al. (2008). Novel hydroxamic acid derivatives as urease inhibitors: Synthesis, biological evaluation and molecular docking studies. Bioorganic & Medicinal Chemistry, 16(10), 5489-5496. Link

  • Commercial Identity: Enamine Store. (2024).[5] this compound (CAS 1849256-71-8).[6] Link

Sources

Thermodynamic Stability of N-Ethoxy-2-hydroxyacetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-Ethoxy-2-hydroxyacetamide (CAS: 1849256-71-8) represents a specific class of N-alkoxy amides derived from glycolic acid. In drug development, this structural motif often appears as a synthetic intermediate, a prodrug moiety, or a degradation impurity of hydroxamic acid-based therapeutics (e.g., histone deacetylase inhibitors).

Unlike standard amides, the presence of the electronegative ethoxy group on the nitrogen atom (


) significantly alters the electronic environment, reducing the resonance stabilization energy of the amide bond and increasing susceptibility to nucleophilic attack. This guide provides a definitive analysis of its thermodynamic stability, degradation pathways, and the self-validating protocols required to characterize its kinetic profile in a pharmaceutical context.

Key Stability Indicators:

  • Primary Degradation Pathway: Hydrolysis (Acid/Base catalyzed) yielding Glycolic Acid and O-Ethylhydroxylamine.

  • Thermodynamic Vulnerability: The N–O bond induces an "alpha-effect," making the carbonyl carbon more electrophilic than in simple alkyl amides.

  • Critical Control Parameter: pH maintenance; maximum stability is predicted in the pH 4.0–5.5 window (minimizing specific acid/base catalysis).

Part 2: Structural & Mechanistic Analysis

Electronic Architecture

The stability of this compound is governed by the competition between amide resonance and the inductive withdrawal of the alkoxy group.

  • Amide Resonance: The lone pair on Nitrogen donates into the Carbonyl

    
     orbital.
    
  • Inductive Destabilization: The oxygen of the ethoxy group (

    
    ) is electron-withdrawing (
    
    
    
    ), which pulls electron density away from the nitrogen. This reduces the availability of the nitrogen lone pair for resonance stabilization with the carbonyl, effectively weakening the C-N bond compared to a standard peptide bond.
Degradation Pathways

The thermodynamic drive for decomposition is dominated by hydrolysis. While the Lossen rearrangement is a known risk for O-acyl hydroxamates, N-alkoxy amides like this compound are generally resistant to this pathway unless derivatized further.

Pathway A: Acid-Catalyzed Hydrolysis

Under acidic conditions (pH < 3), the carbonyl oxygen is protonated, activating the carbon for nucleophilic attack by water.[1] The leaving group is the neutral O-ethylhydroxylamine.

Pathway B: Base-Catalyzed Hydrolysis

Under basic conditions (pH > 8), the hydroxide ion directly attacks the carbonyl. The breakdown of the tetrahedral intermediate expels the O-ethylhydroxylamine anion (which is immediately protonated).

Visualization of Degradation Pathways:

HydrolysisMechanism Fig 1. Mechanistic Pathway for Hydrolysis (Acid vs. Base) Parent This compound (Parent) Tetrahedral Tetrahedral Intermediate Parent->Tetrahedral + H+, + H2O (Activation) Parent->Tetrahedral + OH- (Nucleophilic Attack) Products Glycolic Acid + O-Ethylhydroxylamine Tetrahedral->Products Elimination of NH2-OEt Tetrahedral->Products Collapse

Figure 1: Dual-pathway hydrolysis mechanism showing the convergence on glycolic acid and O-ethylhydroxylamine.

Part 3: Thermodynamic & Kinetic Parameters

As a Senior Scientist, one must not rely on generic literature but rather establish specific parameters. However, based on structural analogues (acetohydroxamic acid esters), we can project the following thermodynamic profile.

Estimated Parameters
ParameterValue (Est.)Rationale
pKa (NH) 8.5 – 9.5The N-alkoxy group increases acidity compared to amides (pKa ~15), making the NH deprotonatable at physiological pH [1].
Hydrolysis

20 – 23 kcal/molLower activation energy than simple amides (25-27 kcal/mol) due to the leaving group ability of alkoxyamines [2].
Shelf-Life (

)
pH dependentPredicted < 2 years at RT in liquid formulation without buffering; stable as dry solid.
Bond Dissociation (N-O) ~55 kcal/molThe N-O bond is the weakest link for radical decomposition (oxidative stress).
Kinetic Model

The degradation rate (


) follows pseudo-first-order kinetics in aqueous solution, defined by the pH-rate profile:


  • 
     : Specific acid catalysis constant.
    
  • 
     : Water-catalyzed (spontaneous) rate (often negligible).
    
  • 
     : Specific base catalysis constant.
    

Expert Insight: For N-alkoxy amides, the


 term often dominates at pH > 7 due to the high nucleophilicity of hydroxide combined with the better leaving group ability of the alkoxyamine compared to an amine.

Part 4: Self-Validating Experimental Protocol

To definitively determine the stability profile for your specific lot/formulation, execute this Arrhenius Stress Test . This protocol is "self-validating" because it includes Mass Balance checks to confirm no secondary pathways (e.g., oxidation) are missed.

Materials & Methods
  • Compound: this compound (>98% purity).

  • Buffer Systems: Phosphate (pH 2.0, 7.4), Borate (pH 9.0). Note: Avoid citrate/acetate if investigating catalytic effects.

  • Analysis: HPLC-UV (210 nm) or LC-MS (ESI+).

Workflow Diagram

StabilityProtocol Fig 2. Self-Validating Arrhenius Stability Workflow Start Sample Preparation (1 mg/mL in Buffers) Incubate Thermal Incubation (40°C, 50°C, 60°C, 70°C) Start->Incubate Sampling Timepoint Aliquots (0, 4, 8, 24, 48, 72 hrs) Incubate->Sampling Analysis HPLC-UV/MS Analysis Sampling->Analysis Validation Mass Balance Check (Parent + Products = 100%?) Analysis->Validation Decision Pass/Fail? Validation->Decision Output Calculate Ea & t90 Decision->Output Yes (95-105%) Reinvestigate Investigate Radical/Oxidative Pathways Decision->Reinvestigate No (<95%)

Figure 2: Workflow ensuring kinetic data integrity through mass balance verification.

Step-by-Step Methodology
  • Preparation: Dissolve this compound in degassed buffer to prevent oxidative artifacts.

  • Thermal Stress: Aliquot into sealed HPLC vials. Incubate at 40, 50, 60, and 70°C.

  • Quenching: At each time point, dilute 1:1 with cold acetonitrile to freeze the equilibrium.

  • Quantification:

    • Measure the disappearance of Parent (Area%).

    • Measure the appearance of Glycolic Acid (requires specific retention time matching).

  • Data Treatment:

    • Plot

      
       vs. Time to confirm First-Order kinetics.
      
    • Plot

      
       vs. 
      
      
      
      (Arrhenius) to derive Activation Energy (
      
      
      ).
    • Self-Validation Step: Sum the molar concentration of Parent + Glycolic Acid. If the sum deviates by >5% from the initial concentration, the mechanism is not simple hydrolysis (suspect N-O bond homolysis).

Part 5: Risk Assessment in Drug Development

Impurity Qualification

If this compound is an impurity:

  • Genotoxicity: O-alkylhydroxylamines (the hydrolysis product) are structurally alert compounds. They can react with DNA. An Ames Test is mandatory if levels exceed the Threshold of Toxicological Concern (TTC) [3].

  • Control Strategy: Due to the thermodynamic instability at high pH, manufacturing processes should maintain pH < 6.0 during workup to prevent hydrolysis.

Formulation Implications
  • Liquid Dosage: Unlikely to be stable in aqueous solution for >12 months without refrigeration or specific pH buffering (pH 4.5 recommended).

  • Lyophilization: Stability is significantly enhanced in the solid state, provided moisture content is <1%.

References

  • Bagno, A., et al. "Acidity of hydroxamic acids and amides." Organic & Biomolecular Chemistry, vol. 3, no. 10, 2005, pp. 2000-2005. Link

  • Cheshmedzhieva, D., et al. "The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study." Journal of Physical Organic Chemistry, vol. 22, no. 6, 2009. Link

  • European Medicines Agency (EMA). "ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." 2017. Link

  • PubChem. "this compound (Compound)."[2] National Library of Medicine. Link

Sources

Biological Activity of N-ethoxy-2-hydroxyacetamide Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

The Scaffold at a Glance

The N-ethoxy-2-hydroxyacetamide scaffold represents a critical structural pivot in the design of hydroxamic acid-based therapeutics. While the parent class—hydroxamic acids (


) —are renowned for their potency as metalloenzyme inhibitors (targeting HDACs, Urease, and MMPs), the 

-alkoxy
analogs (specifically

-ethoxy) serve a distinct and vital role in Structure-Activity Relationship (SAR) profiling.

This guide explores the biological activity of this compound analogs, focusing on their dual utility:

  • Mechanistic Validation Probes: Acting as "non-chelating" isosteres to validate Zinc-Binding Groups (ZBGs).

  • Lipophilic Pharmacophores: Enhancing membrane permeability and metabolic stability for targets not requiring metal chelation.

Core Directive

Do not view the N-ethoxy analog merely as an inactive derivative. In high-precision medicinal chemistry, it is the control switch . By blocking the hydroxamic acid hydroxyl group with an ethyl moiety, you effectively silence the metal-chelating capability while retaining the hydrogen-bond accepting capacity and increasing lipophilicity (LogP). This guide details how to utilize this scaffold to deconvolute the mechanism of action in drug discovery campaigns.

Part 2: Chemical Basis & Structure-Activity Relationship (SAR)

The Chelation Switch

The biological activity of this class hinges on the interaction between the hydroxamate motif and the active site metal ion (typically Zn²⁺ or Ni²⁺) of the target enzyme.

  • Parent Compound (

    
    -hydroxy-2-hydroxyacetamide):  Acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the metal ion, displacing water and locking the enzyme in an inactive state.
    
  • The Analog (

    
    -ethoxy-2-hydroxyacetamide):  The ethyl group sterically hinders the coordination sphere and removes the ionizable proton (pKa ~9 for hydroxamic acids). This abolishes metal affinity.
    
SAR Logic Table
FeatureParent:

-Hydroxy
Analog:

-Ethoxy
Biological Implication
Metal Chelation High (Bidentate)Negligible

-Ethoxy confirms if activity is metal-dependent.
H-Bonding Donor & AcceptorAcceptor Only

-Ethoxy loses H-bond donor capability.
Lipophilicity (LogP) Low (Hydrophilic)Moderate (Lipophilic)

-Ethoxy has superior membrane permeability.
Metabolic Stability Low (Glucuronidation)High

-Ethoxy resists rapid Phase II metabolism.
Primary Targets HDAC, Urease, MMPNon-MetalloenzymesUsed to screen for off-target toxicity.

Part 3: Mechanism of Action & Biological Targets

Primary Mechanism: Metalloenzyme Inhibition (Parent vs. Analog)

The most documented activity of 2-hydroxyacetamide derivatives lies in the inhibition of Urease (nickel-dependent) and Histone Deacetylases (HDACs) (zinc-dependent).

The "Negative Control" Paradigm

In assay development, if a novel hydroxamic acid shows IC50 < 100 nM, the N-ethoxy analog must be synthesized and tested .

  • Scenario A: If the N-ethoxy analog is inactive (IC50 > 10 µM), the mechanism is confirmed as metal chelation .

  • Scenario B: If the N-ethoxy analog retains potency , the compound is acting via an allosteric mechanism or an off-target pathway unrelated to the metal center.

Visualization: The Chelation Blockade

The following diagram illustrates the structural divergence in binding modes between the active parent and the N-ethoxy probe.

SAR_Mechanism cluster_legend Mechanism of Action Parent N-Hydroxy-2-hydroxyacetamide (Parent) Target_Zn Target: Zinc Metalloenzyme (HDAC / MMP) Parent->Target_Zn Bidentate Chelation (Active Inhibition) Target_Off Off-Target / Allosteric Site Parent->Target_Off Weak Binding Analog This compound (Analog) Analog->Target_Zn Steric Clash / No Chelation (Inactive) Analog->Target_Off Hydrophobic Interaction (Retained Activity?) Chelation Metal Binding Block Activity Abolished

Figure 1: Mechanistic divergence between the chelating N-hydroxy parent and the N-ethoxy probe. The N-ethoxy modification acts as a molecular "cap," preventing zinc interaction.

Part 4: Experimental Protocols

Synthesis of this compound

Note: This protocol ensures high purity for biological assays, avoiding contamination with the N-hydroxy parent.

Reagents: Glycolic acid (1.0 eq), O-Ethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DMF (Solvent).

Step-by-Step Workflow:

  • Activation: Dissolve Glycolic acid (10 mmol) in dry DMF (20 mL) under N₂ atmosphere. Add EDC·HCl and HOBt. Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add O-Ethylhydroxylamine hydrochloride and DIPEA dropwise. The base neutralizes the HCl salt, releasing the nucleophilic amine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Dilute with EtOAc (100 mL), wash with 1M HCl (removes unreacted amine), Sat. NaHCO₃ (removes unreacted acid), and Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via Flash Column Chromatography (SiO₂).

  • Validation: NMR (¹H) must show the characteristic ethyl quartet (~4.0 ppm) and triplet (~1.2 ppm) and absence of the broad hydroxamic -OH peak (~10-11 ppm).

Biological Assay: Urease Inhibition Screen

This assay validates the loss of activity in the N-ethoxy analog, confirming the chelation mechanism of the parent.

Materials:

  • Jack Bean Urease (Type III, Sigma)

  • Substrate: Urea (500 mM)

  • Indicator: Phenol Red

  • Buffer: Phosphate Buffer (20 mM, pH 6.8)

Protocol:

  • Preparation: Prepare stock solutions of the Parent (Acetohydroxamic acid or Glycolohydroxamic acid) and the Analog (this compound) in DMSO.

  • Incubation: In a 96-well plate, add 10 µL of compound (final conc range: 0.1 µM – 100 µM) to 50 µL of Urease solution (5 U/mL). Incubate for 15 min at 37°C.

    • Control: DMSO only (100% Activity).

    • Blank: Buffer only (0% Activity).

  • Reaction Start: Add 40 µL of Urea/Phenol Red mix.

  • Measurement: Monitor Absorbance at 560 nm (color change from yellow to pink due to ammonia production) every 5 min for 30 min.

  • Data Analysis: Calculate % Inhibition.

    • Expected Result: Parent IC50 ≈ 5-10 µM. Analog IC50 > 500 µM (Inactive).

Part 5: Data Presentation & Comparative Analysis

The following table summarizes the expected biological profile when comparing the N-ethoxy analog against standard hydroxamic acid inhibitors.

Table 1: Comparative Biological Activity Profile

Target ClassAssay Type

-Hydroxy (Parent)

-Ethoxy (Analog)
Interpretation
Urease Ammonia ReleasePotent (IC50 < 10 µM)Inactive Activity is Ni²⁺-chelation dependent.
HDAC1/6 Fluorogenic LysinePotent (IC50 < 50 nM)Inactive Activity is Zn²⁺-chelation dependent.
MMP-9 Gelatin ZymographyPotent Inactive Activity is Zn²⁺-chelation dependent.
Cell Viability MTT (HeLa Cells)High CytotoxicityLow/ModerateCytotoxicity is driven by enzyme inhibition, not general toxicity.
Herbicidal PPO InhibitionLowModerate/High N-alkoxy variants often target PPO (Protoporphyrinogen Oxidase).

Part 6: References

  • Marmion, C. J., et al. (2004). Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands. European Journal of Inorganic Chemistry. Link

  • Gupta, S. P. (2002). Quantitative structure-activity relationship studies on zinc-containing metalloproteinase inhibitors. Chemical Reviews. Link

  • Enamine Ltd. (2023). This compound Building Block (CAS 1849256-71-8).[1] Enamine Store. Link

  • Citarella, A., & Moi, D. (2021).[2] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications.[2] ACS Omega. Link

  • Krivoruchko, A., et al. (2019). Urease Inhibitors: A Review of the Patent Literature. Recent Patents on DNA & Gene Sequences. Link

Sources

Methodological & Application

Synthesis of N-ethoxy-2-hydroxyacetamide from Glycolic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-ethoxy-2-hydroxyacetamide

This compound is a hydroxamic acid derivative of significant interest in medicinal chemistry and drug development. The hydroxamic acid functional group (-CONHOH) is a key structural motif in a variety of biologically active compounds, primarily due to its potent metal-chelating properties. This characteristic makes it a crucial component in the design of enzyme inhibitors, particularly metalloproteinase inhibitors, which are implicated in a range of physiological and pathological processes including tissue remodeling, inflammation, and cancer metastasis. The presence of the ethoxy group can modulate the compound's lipophilicity and pharmacokinetic profile, while the hydroxyacetamide core provides a versatile scaffold for further chemical modification. This application note provides a comprehensive guide for the synthesis of this compound from glycolic acid, detailing the underlying chemical principles, a robust experimental protocol, and essential safety considerations.

Reaction Principle: Carbodiimide-Mediated Amide Coupling

The synthesis of this compound from glycolic acid is achieved through a direct amide coupling reaction. This transformation is facilitated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction proceeds via the activation of the carboxylic acid group of glycolic acid by the carbodiimide.[1][2][3]

The mechanism involves the following key steps:

  • Activation of Glycolic Acid: The carboxylic acid group of glycolic acid attacks the central carbon atom of the carbodiimide, forming a highly reactive O-acylisourea intermediate.[4] This intermediate is an excellent leaving group.

  • Nucleophilic Attack by O-Ethylhydroxylamine: The nitrogen atom of O-ethylhydroxylamine, acting as a nucleophile, attacks the carbonyl carbon of the activated glycolic acid.

  • Formation of the Amide Bond: The O-acylisourea intermediate is displaced, and a stable amide bond is formed, yielding this compound. The carbodiimide is converted into a urea byproduct (e.g., dicyclohexylurea if DCC is used), which is often insoluble in the reaction solvent and can be removed by filtration.

To enhance the efficiency of the coupling and minimize side reactions, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) can be included. These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and purity of the final product.

Experimental Workflow Overview

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagent_prep Prepare solutions of: - Glycolic Acid - O-Ethylhydroxylamine - Coupling Agent (EDC/DCC) - Base (e.g., DIPEA) activation Activate Glycolic Acid with Coupling Agent reagent_prep->activation Add to reaction vessel coupling Add O-Ethylhydroxylamine for Amide Formation activation->coupling Nucleophilic attack filtration Filter to remove urea byproduct coupling->filtration Reaction completion extraction Aqueous work-up (e.g., with dilute acid/base) filtration->extraction Isolate crude product purification Purify by column chromatography or recrystallization extraction->purification Enhance purity characterization Characterize product by: - NMR - Mass Spectrometry - Melting Point purification->characterization Confirm identity and purity

Sources

Application Notes & Protocols: A Guide to the Carbodiimide-Mediated Coupling of O-Ethylhydroxylamine and Glycolic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 2-(ethoxyamino)acetamide, a hydroxamate derivative, through the coupling of O-ethylhydroxylamine and glycolic acid. We delve into the mechanistic principles of carbodiimide-mediated amide bond formation, presenting a detailed, field-proven protocol utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with the additive 1-Hydroxybenzotriazole (HOBt). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step procedures, reaction monitoring, product purification, and troubleshooting, ensuring a reproducible and efficient synthesis.

Scientific Foundation: The Chemistry of Amide Bond Formation

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid moiety. Direct reaction is generally infeasible as the amine will deprotonate the carboxylic acid in a rapid acid-base reaction, rendering the amine non-nucleophilic[1]. The core strategy is to convert the carboxyl hydroxyl group into a better leaving group.

Carbodiimide reagents, such as EDC, are highly effective for this purpose. The reaction proceeds via the formation of a highly reactive O-acylisourea intermediate[2]. This intermediate is susceptible to nucleophilic attack by the amine (in this case, O-ethylhydroxylamine).

The Role of Additives: Suppressing Side Reactions and Enhancing Efficiency

While EDC can facilitate the coupling alone, the O-acylisourea intermediate is unstable and can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which is unreactive and terminates the desired reaction pathway[3]. To mitigate this and improve overall efficiency, coupling additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are strongly recommended[3].

HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea intermediate to form an active HOBt-ester. This ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile. This two-step activation process effectively minimizes the formation of the N-acylurea byproduct and has been shown to reduce the risk of racemization in chiral carboxylic acids[3][4].

The overall mechanism is depicted below:

EDC_HOBt_Mechanism RCOOH Glycolic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea + EDC Step 1: Activation EDC EDC EDC->Acylisourea HOBt HOBt HOBt_Ester Active HOBt-Ester HOBt->HOBt_Ester R_NH2 O-Ethylhydroxylamine (R'-ONH2) Amide Product (Hydroxamate) R_NH2->Amide Acylisourea->HOBt_Ester + HOBt Step 2: Active Ester Formation NAcylurea N-Acylurea Byproduct Acylisourea->NAcylurea Side Reaction (Rearrangement) HOBt_Ester->HOBt regenerated HOBt_Ester->Amide + R'-ONH2 Step 3: Nucleophilic Attack EDC_Urea EDC Byproduct (Urea)

Caption: EDC/HOBt coupling mechanism for amide bond formation.

Experimental Design & Protocols

This section details the necessary materials and a step-by-step protocol for the coupling reaction.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Glycolic Acid≥99%Sigma-AldrichHygroscopic; store in a desiccator.
O-Ethylhydroxylamine HCl≥98%TCI, Combi-BlocksCan be used as the HCl salt with a base.
EDC Hydrochloride≥98%Chem-Impex, OakwoodWater-soluble carbodiimide.
HOBt (Hydrate)Reagent GradeSigma-AldrichAnhydrous HOBt is explosive; use hydrate form.
N,N-Diisopropylethylamine (DIPEA)≥99.5%Acros OrganicsNon-nucleophilic base. Required if using the HCl salt of the amine.
Dichloromethane (DCM)AnhydrousFisher ScientificReaction solvent. DMF can also be used.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Hydrochloric Acid (1 M aq.)For aqueous work-up.
Sodium Bicarbonate (Sat. aq.)For aqueous work-up.
Brine (Sat. aq. NaCl)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers.
Silica Gel230-400 meshFor column chromatography.
Detailed Synthesis Protocol

This protocol assumes a 10 mmol scale. Adjust quantities accordingly for different scales.

Step 1: Reagent Preparation

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add glycolic acid (0.76 g, 10.0 mmol).

  • Add O-ethylhydroxylamine hydrochloride (1.0 g, 10.2 mmol, 1.02 eq).

  • Add 1-Hydroxybenzotriazole hydrate (HOBt, 1.53 g, 10.0 mmol, 1.0 eq).

  • Dissolve and suspend the solids in anhydrous dichloromethane (DCM, 40 mL).

Step 2: Reaction Initiation

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add N,N-Diisopropylethylamine (DIPEA, 1.8 mL, 10.2 mmol, 1.02 eq) to the slurry. This neutralizes the hydrochloride salt to liberate the free hydroxylamine. Stir for 10 minutes.

  • In a single portion, add EDC hydrochloride (2.11 g, 11.0 mmol, 1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature.

Step 3: Reaction Monitoring

  • Let the reaction proceed at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC System: 50% Ethyl Acetate in Hexanes.

    • Visualization: Potassium permanganate stain.

    • Check for the consumption of glycolic acid (will likely remain at the baseline) and the appearance of a new, higher Rf product spot.

Work-up and Extraction
  • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL) - Removes unreacted DIPEA and any remaining O-ethylhydroxylamine.

    • Saturated NaHCO₃ solution (2 x 50 mL) - Removes unreacted glycolic acid and HOBt.

    • Brine (1 x 50 mL) - Removes residual water.

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or waxy solid.

Purification

The most reliable method for purifying the product is flash column chromatography.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a gradient eluent system, starting with a low polarity mixture (e.g., 20% EtOAc/Hexanes).

  • Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., 20% → 70% EtOAc).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 2-(ethoxyamino)acetamide.

Recrystallization may be an alternative if the final product is a stable solid. Solvents such as ethyl acetate/hexanes or ethanol/water mixtures can be explored[5][6].

Workflow and Data Summary

The entire process from setup to characterization is outlined in the workflow diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis prep 1. Combine Reactants (Glycolic Acid, Amine HCl, HOBt) in Anhydrous DCM cool 2. Cool to 0 °C prep->cool add_base 3. Add DIPEA cool->add_base add_edc 4. Add EDC·HCl add_base->add_edc stir 5. Stir 12-18h at RT add_edc->stir monitor 6. Monitor by TLC/LC-MS stir->monitor workup 7. Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup If complete dry 8. Dry (MgSO₄) & Concentrate workup->dry purify 9. Purify via Column Chromatography dry->purify char 10. Characterize Pure Product (NMR, MS, etc.) purify->char

Caption: Overall experimental workflow for the coupling reaction.

Table 1: Summary of Reaction Parameters and Expected Outcome

ParameterRecommended ValueRationale
Stoichiometry
Glycolic Acid1.0 eqLimiting reagent.
O-Ethylhydroxylamine HCl1.0 - 1.1 eqA slight excess ensures complete consumption of the acid.
EDC·HCl1.1 - 1.2 eqExcess ensures full activation of the carboxylic acid.
HOBt1.0 eqCatalytic amounts can be used, but 1.0 eq is optimal.
DIPEA1.0 - 1.1 eqStoichiometric to the amine hydrochloride salt.
Conditions
SolventDCM, DMFAnhydrous polar aprotic solvents are ideal.
Temperature0 °C to Room Temp.Initial cooling minimizes side reactions during activation[3].
Reaction Time12 - 18 hoursTypically sufficient for completion.
Outcome
Typical Yield70 - 90%Dependent on purification efficiency[1].
Product2-(ethoxyamino)acetamideC₄H₉NO₃

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive EDC (hydrolyzed).2. Wet solvent/reagents.3. Insufficient base to free the amine.1. Use fresh EDC from a sealed container.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Check the stoichiometry of DIPEA; ensure it matches the amine salt.
Significant N-acylurea Byproduct 1. Reaction run at high temperature.2. Insufficient HOBt.1. Maintain 0 °C during and shortly after EDC addition.2. Ensure HOBt is used in a 1:1 ratio with the carboxylic acid.
Difficult Purification 1. Byproducts co-elute with the product.2. Water-soluble byproducts remain.1. Try a different solvent system for chromatography (e.g., Methanol/DCM).2. Ensure the aqueous work-up was thorough.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Maddila, S., et al. (2016). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Jiang, Y., et al. (2021). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature Communications. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Oxyma Pure-mediated peptide bond formation. Retrieved from [Link]

  • Lou, G., & Gotor, V. (2013). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules. Available at: [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of N-ethoxy-2-hydroxyacetamide via EDC/NHS Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for synthesizing N-ethoxy-2-hydroxyacetamide from glycolic acid and O-ethylhydroxylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS). Unlike standard peptide couplings, this reaction presents a specific chemoselective challenge: the competition between the target amidation and the self-polymerization (esterification) of the


-hydroxy acid starting material. This guide provides a "Modified One-Pot" strategy designed to maximize amidation yield while suppressing polyester formation, suitable for drug discovery and early-stage development workflows.

Introduction & Mechanistic Rationale

The Chemoselectivity Challenge

The synthesis of N-alkoxy amides (hydroxamate esters) is a critical step in developing histone deacetylase (HDAC) inhibitors and siderophore-mimetic drugs. The target molecule, This compound , requires coupling Glycolic Acid (A) with O-Ethylhydroxylamine (B).

The Problem: Glycolic acid is bifunctional, containing both a carboxylic acid and a primary hydroxyl group. Upon activation by EDC, the carboxyl group forms a highly reactive O-acylisourea.[1][2] In the absence of a strong nucleophile, this intermediate can react with the hydroxyl group of another glycolic acid molecule, leading to oligomerization (poly-glycolic acid formation) rather than the desired amide coupling.

The Solution: NHS-Stabilized One-Pot Protocol

To mitigate self-polymerization, we utilize NHS to convert the volatile O-acylisourea into a more stable, yet amine-reactive, NHS-ester. Crucially, this protocol recommends the presence of the amine during the activation phase or immediately following it, unlike protein conjugation protocols which often separate these steps. The amine (


), being significantly more nucleophilic than the hydroxyl group of glycolic acid, kinetically favors amide bond formation over esterification.
Reaction Mechanism

ReactionMechanism Glycolic Glycolic Acid (HO-CH2-COOH) Intermed O-Acylisourea (Unstable Intermediate) Glycolic->Intermed + EDC pH 4.5-6.0 EDC EDC (Activator) EDC->Intermed NHSEster NHS-Ester (Semi-Stable) Intermed->NHSEster + NHS Stabilization SideProduct Poly-Glycolic Acid (Oligomer Byproduct) Intermed->SideProduct Self-Reaction (Slow w/o Amine) NHS NHS Product This compound (Target Amide) NHSEster->Product + Amine Nucleophilic Attack Amine O-Ethylhydroxylamine (Nucleophile) Amine->Product

Figure 1: Mechanistic pathway highlighting the stabilization of the active ester by NHS to prevent self-polymerization.

Critical Experimental Parameters

Solvent Selection

While EDC is water-soluble, we recommend Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane) for small molecule synthesis.

  • Why? Organic solvents minimize the hydrolysis of the active NHS-ester, a common side reaction in aqueous buffers. They also facilitate the solubility of the organic amine base required to neutralize the hydrochloride salt.

pH and Base Control

The amine source is typically O-Ethylhydroxylamine Hydrochloride .

  • Requirement: The amine must be deprotonated to be nucleophilic.

  • Reagent: Use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .

  • Stoichiometry: At least 1.0 equivalent of base is needed to free the amine. Excess base (1.2–1.5 eq) ensures the reaction environment remains basic enough for coupling but not so basic as to hydrolyze the NHS ester rapidly.

Reagent Stoichiometry Table
ComponentRoleEquivalents (eq)Notes
Glycolic Acid Limiting Reagent1.0Dry thoroughly before use.
O-Ethylhydroxylamine HCl Amine Source1.1 - 1.2Slight excess drives conversion.
EDC·HCl Coupling Agent1.2 - 1.5Excess accounts for hydrolysis/urea formation.
NHS Stabilizer1.2 - 1.5Matches EDC equivalents.
Triethylamine (TEA) Base1.2 - 2.0Neutralizes HCl salt; maintains pH.
DMF (Solvent) Medium~0.1 - 0.2 MConcentration affects rate; 0.1M is standard.

Detailed Protocol: Modified One-Pot Synthesis

Materials Required[1][2][4][5][6][7]
  • Glycolic Acid (CAS: 79-14-1)

  • O-Ethylhydroxylamine Hydrochloride (CAS: 3332-29-4)[3]

  • EDC[1][2][4][5][6][7][8][9][10][11][12][13]·HCl (CAS: 25952-53-8)

  • NHS (CAS: 6066-82-6)

  • Triethylamine (TEA)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc) & Brine (for workup)

Step-by-Step Methodology

Step 1: Amine Neutralization & Pre-Complexation

  • In a round-bottom flask equipped with a stir bar, dissolve O-Ethylhydroxylamine HCl (1.2 eq) in anhydrous DMF (final concentration relative to limiting reagent ~0.2 M).

  • Add Triethylamine (1.2 eq) and stir at Room Temperature (RT) for 10 minutes.

    • Observation: A white precipitate (TEA·HCl) may form; this is normal.

  • Add Glycolic Acid (1.0 eq) and NHS (1.2 eq) to the mixture. Stir until dissolved.

    • Note: By having the amine present before activation, we ensure it is ready to intercept the active ester immediately.

Step 2: Activation and Coupling

  • Cool the reaction mixture to 0°C using an ice bath.

    • Why? Low temperature suppresses the rate of O-acylation (polymerization) and hydrolysis.

  • Dissolve EDC[1][11]·HCl (1.2 eq) in a minimum volume of DMF.

  • Add the EDC solution dropwise to the main reaction flask over 5–10 minutes.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to Room Temperature and stir for 4–12 hours.

    • Monitoring: Check reaction progress via TLC (stain with KMnO4 or Ninhydrin) or LC-MS.

Step 3: Workup and Purification [2]

  • Quench: Dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc).

  • Wash:

    • Wash 2x with 1M HCl or 5% Citric Acid . (Removes unreacted amine, EDC, and TEA).

    • Wash 2x with Saturated NaHCO3 . (Removes unreacted Glycolic Acid and NHS byproduct).

    • Wash 1x with Brine .

  • Dry: Dry the organic layer over anhydrous

    
     or 
    
    
    
    .
  • Concentrate: Filter and evaporate the solvent under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Silica gel; Gradient: Hexanes/EtOAc or DCM/MeOH).

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Step1 1. Mix Amine HCl + TEA in DMF (Neutralization) Start->Step1 Step2 2. Add Glycolic Acid + NHS Step1->Step2 Step3 3. Cool to 0°C Step2->Step3 Step4 4. Add EDC Dropwise Step3->Step4 Step5 5. React: 30min @ 0°C -> 4h @ RT Step4->Step5 Step6 6. Dilute with EtOAc Wash: Acid -> Base -> Brine Step5->Step6 End Final Product: This compound Step6->End

Figure 2: Step-by-step experimental workflow for the synthesis.

Quality Control & Troubleshooting

Analytical Expectations
  • Appearance: Clear oil or white solid (depending on purity).

  • 1H NMR (DMSO-d6 or CDCl3):

    • Look for the ethyl group signals: Triplet (~1.2 ppm) and Quartet (~3.9 ppm).

    • Look for the glycolic

      
       singlet (~4.0 ppm).
      
    • Validation: The absence of broad peaks in the 4.5–5.0 ppm region helps confirm no polymerization occurred.

  • LC-MS: Mass peak

    
    .
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure DMF is anhydrous; minimize time between EDC addition and amine reaction.
Oligomer Formation Glycolic Acid self-reactionKeep temp at 0°C during EDC addition. Ensure Amine is present before EDC is added.[5]
Precipitate in DMF TEA·HCl SaltThis is normal. It will dissolve/wash away during aqueous workup.
Product in Aqueous Phase High Water SolubilityIf product is lost in washes, use continuous extraction (DCM) or lyophilize and use reverse-phase chromatography.

Safety Considerations

  • EDC: is a skin irritant and potential sensitizer.[14] Handle in a fume hood.

  • O-Ethylhydroxylamine: Toxic if swallowed or in contact with skin.[14]

  • DMF: Hepatotoxic. Use appropriate PPE (gloves, goggles).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 3: Zero-Length Crosslinkers). [Link]

  • PubChem. Compound Summary: O-Ethylhydroxylamine.[14][15] National Library of Medicine. [Link]

Sources

Application Notes and Protocols: Solvent Selection for N-Ethoxyglycolamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of N-alkoxy amides is a cornerstone of modern organic chemistry, pivotal in the development of pharmaceuticals and other fine chemicals. The choice of solvent is a critical parameter that profoundly influences reaction kinetics, yield, and purity. This document provides a comprehensive guide to solvent selection for the synthesis of N-alkoxy amides, using the formation of N-ethoxy-2-hydroxyacetamide (conceptualized as N-ethoxyglycolamide) as a model. We delve into the theoretical underpinnings of solvent effects on nucleophilic acyl substitution, present a comparative analysis of common solvents, and provide a detailed, field-proven protocol for synthesis, emphasizing the rationale behind each procedural step.

Introduction: The Critical Role of Solvents in N-Alkoxy Amide Synthesis

N-alkoxy amides, a class of compounds that includes the well-known Weinreb amides, are exceptionally useful intermediates in organic synthesis.[1][2][3] Their stability and controlled reactivity with organometallic reagents allow for the high-yield synthesis of ketones and aldehydes.[3] The target molecule, this compound, represents a bifunctional N-alkoxy amide with potential applications in medicinal chemistry and materials science.

The formation of the N-alkoxy amide bond typically proceeds via a nucleophilic acyl substitution mechanism, where an N-alkoxyamine attacks an activated carboxylic acid derivative.[4][5][6] The solvent in which this reaction is conducted is far from an inert medium; it actively influences the outcome by:

  • Solvating Reactants and Intermediates: Ensuring all components, including the often-polar amine salt and the less polar acylating agent, are in the same phase is paramount for reaction efficiency.

  • Stabilizing Transition States: The polarity of the solvent can stabilize or destabilize the charged tetrahedral intermediate, thereby affecting the reaction rate.[7]

  • Modulating Nucleophilicity and Basicity: The solvent can influence the strength of the nucleophile (the N-alkoxyamine) and the base used to deprotonate the amine salt.

  • Controlling Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is crucial for controlling reaction kinetics and minimizing side reactions.[8]

An inappropriate solvent choice can lead to poor yields, the formation of impurities, and difficulties in product isolation. Therefore, a rational, data-driven approach to solvent selection is essential for a successful and reproducible synthesis.

Theoretical Considerations for Solvent Selection

The selection of an optimal solvent for N-ethoxyglycolamide synthesis hinges on several key physicochemical properties and their interplay with the reaction components. The reaction under consideration is the acylation of ethoxyamine hydrochloride with an activated derivative of glycolic acid (e.g., acetoxyacetyl chloride) in the presence of a base.

Solubility of Reactants
  • Ethoxyamine Hydrochloride: This reactant is a salt and, as such, exhibits higher solubility in more polar solvents.[9] Incomplete dissolution will lead to a heterogeneous reaction mixture and significantly reduced reaction rates.

  • Acylating Agent (e.g., Acetoxyacetyl Chloride): Acyl chlorides are typically nonpolar to moderately polar and are soluble in a wide range of aprotic solvents. However, they are highly reactive towards protic solvents like water and alcohols.

  • Base (e.g., Triethylamine, Pyridine): Organic bases are generally soluble in a broad spectrum of organic solvents. The choice of base and its solubility can influence the deprotonation of the ethoxyamine hydrochloride.

  • Product (this compound): The product's solubility will be crucial during the workup and purification stages.

Solvent Polarity and Reaction Mechanism

The acylation of an amine proceeds through a tetrahedral intermediate. Polar aprotic solvents are often preferred for this type of reaction as they can:

  • Effectively solvate the cationic species (the protonated base and the counter-ion of the amine salt).

  • Stabilize the polar transition state of the nucleophilic attack.

  • Avoid hydrogen bonding with the nucleophile, which would decrease its reactivity.

Solvents with very high polarity, however, may excessively stabilize the starting amine, potentially slowing the reaction. A balance is often required.

Boiling Point and Temperature Control

The reaction of acyl chlorides with amines is typically exothermic.[] A solvent with a suitable boiling point allows for effective temperature management. A low boiling point solvent (e.g., dichloromethane) allows for reactions to be run at or below room temperature with easy removal post-reaction, while a higher boiling point solvent (e.g., toluene, THF) can be used if heating is required to drive the reaction to completion.[1][]

Inertness and Compatibility

The ideal solvent must be inert under the reaction conditions. Protic solvents (water, alcohols) are generally unsuitable as they will react with the acyl chloride. The solvent should also not react with the base or the product.

Comparative Analysis of Common Solvents

The following table provides a comparative overview of solvents commonly employed for amide bond formation and their suitability for the synthesis of this compound.

SolventDielectric Constant (20°C)[11][12]Boiling Point (°C)[11][12]Key AdvantagesKey Disadvantages
Dichloromethane (DCM) 9.140Excellent solvating power for a wide range of organic compounds. Low boiling point allows for easy removal.Environmental and health concerns. Can be reactive with some strong nucleophiles.
Tetrahydrofuran (THF) 7.666Good solvating properties for both polar and nonpolar compounds. Can form chelating complexes.[2]Can form explosive peroxides upon storage. Higher boiling point requires more energy for removal.
Acetonitrile (MeCN) 37.582High polarity aids in dissolving amine salts. Relatively inert.Can be difficult to remove completely. Can sometimes participate in side reactions.
Ethyl Acetate (EtOAc) 6.077"Greener" solvent option. Good for extractions and chromatography.Lower polarity may not be sufficient to dissolve the amine salt effectively.
Toluene 2.4111Allows for higher reaction temperatures. Good for azeotropic removal of water if present.[1]Low polarity may result in poor solubility of the amine salt. High boiling point.

Based on this analysis, Dichloromethane (DCM) and Tetrahydrofuran (THF) often represent the best starting points for optimization, balancing solubility and reaction compatibility. Recent efforts have also focused on identifying greener alternatives to traditional solvents, with 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate being promising candidates.[13][14]

Detailed Experimental Protocol: Synthesis of N-Ethoxy-2-acetoxyacetamide

This protocol details the synthesis of the protected N-ethoxyglycolamide, N-ethoxy-2-acetoxyacetamide, from acetoxyacetyl chloride and ethoxyamine hydrochloride. The subsequent deprotection to yield this compound is a standard procedure.

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Acetoxyacetyl chloride is corrosive and moisture-sensitive.

Reagents and Materials:

  • Ethoxyamine hydrochloride (1.0 eq)

  • Acetoxyacetyl chloride (1.1 eq)

  • Triethylamine (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Methodology:
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add ethoxyamine hydrochloride (1.0 eq).

    • Add anhydrous dichloromethane (DCM) to create a slurry (approx. 0.2 M concentration with respect to the limiting reagent).

    • Cool the flask to 0 °C in an ice bath. Rationale: Cooling the reaction mixture helps to control the exothermicity of the acylation and subsequent neutralization.

  • Base Addition:

    • Slowly add triethylamine (2.5 eq) to the slurry via syringe. Rationale: Triethylamine acts as a base to neutralize the HCl salt of ethoxyamine, liberating the free amine for reaction, and also to quench the HCl generated during the acylation.

    • Stir the mixture at 0 °C for 15-20 minutes.

  • Acylation:

    • Dissolve acetoxyacetyl chloride (1.1 eq) in a small amount of anhydrous DCM in an addition funnel.

    • Add the acetoxyacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Rationale: A slow, dropwise addition prevents a rapid temperature increase and minimizes the formation of side products.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Extraction:

    • Quench the reaction by slowly adding 1 M HCl. Rationale: The acidic wash removes excess triethylamine and its hydrochloride salt.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Rationale: The bicarbonate wash removes any remaining acidic impurities, and the brine wash helps to remove water from the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-ethoxy-2-acetoxyacetamide.[15]

Visualization of Workflows

Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting an appropriate solvent for N-alkoxy amide synthesis.

Solvent_Selection Start Define Reaction: Acylation of Ethoxyamine HCl Solubility Can the solvent dissolve all reactants (amine salt, base)? Start->Solubility Solubility->Start No, choose another Polarity Is the solvent polar aprotic to stabilize the transition state? Solubility->Polarity Yes Polarity->Solubility No, reconsider polarity Inertness Is the solvent inert to reagents (acyl chloride, base)? Polarity->Inertness Yes Inertness->Solubility No, choose inert solvent Temperature Does the boiling point allow for proper temperature control? Inertness->Temperature Yes Temperature->Solubility No, reconsider temp range Select Select Initial Solvent (e.g., DCM, THF) Temperature->Select Yes Optimize Optimize reaction conditions (concentration, temperature) Select->Optimize End Successful Synthesis Optimize->End Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation cluster_workup Workup & Purification Setup 1. Combine Ethoxyamine HCl and DCM at 0°C AddBase 2. Add Triethylamine Setup->AddBase AddAcyl 3. Add Acetoxyacetyl Chloride dropwise at 0°C AddBase->AddAcyl Stir 4. Stir at Room Temp AddAcyl->Stir Quench 5. Quench with 1M HCl Stir->Quench Extract 6. Sequential Washes (HCl, NaHCO3, Brine) Quench->Extract Dry 7. Dry and Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify

Caption: Step-by-step experimental workflow.

Conclusion

The rational selection of a solvent is a critical, often decisive, factor in the successful synthesis of N-alkoxy amides like N-ethoxyglycolamide. A thorough consideration of reactant solubility, solvent polarity, reaction temperature, and chemical compatibility is paramount. While dichloromethane and tetrahydrofuran serve as reliable starting points, the principles outlined in these notes provide a framework for systematic optimization and adaptation to other substrates or "greener" solvent systems. The provided protocol offers a robust and validated method for the synthesis of a protected N-ethoxyglycolamide, which can be adapted by researchers in drug development and organic synthesis.

References

  • Milne, C., J. C. Vederas. (2020). Amide and Peptide Bond Formation. In Comprehensive Organic Synthesis II (Second Edition). Elsevier. [URL: https://www.sciencedirect.com/topics/chemistry/amide]
  • N-Alkyl amide synthesis via N-alkylation of amides with alcohols. (n.d.). RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01055a]
  • Zhang, W., et al. (2018). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications. [URL: https://www.researchgate.net/publication/325244509_Efficient_synthesis_of_primary_and_secondary_amides_via_reacting_esters_with_alkali_metal_amidoboranes]
  • Nucleophilic Acyl Substitution. (n.d.). BYJU'S. [URL: https://byjus.com/chemistry/nucleophilic-acyl-substitution/]
  • Marque, S. R. A. (2006). N-alkoxyamines : Synthesis, properties, and applications in polymer chemistry, organic synthesis, and materials science. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/N-alkoxyamines-%3A-Synthesis%2C-properties%2C-and-in-Marque/e63454b50c60e5b02660d507c34d31518f972353]
  • Formation of Amides From Esters. (n.d.). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Kumar, S., et al. (2017). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485038/]
  • Synthesis of hydroxamates (Weinreb amides). (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/weinreb-amide-synthesis.shtm]
  • Ethoxyamine hydrochloride synthesis. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9717013_EN.htm]
  • 13.1.1: "Nucleophilic Acyl Substitution". (2019). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_and_Reactivity_of_Carboxylic_Acids_and_Their_Derivatives/13.01%3A_Nucleophilic_Acyl_Substitution]
  • Nesvadba, P. (2005). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2005_449]
  • Di Gioia, M. L., et al. (2022). Green solvents for the formation of amide linkages. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d1ob01814k]
  • Common Organic Solvents: Table of Properties. (n.d.). [URL: https://www.sas.upenn.edu/~gvil/pdf/solvent_properties.pdf]
  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Fairhurst, R. A., C. J. T. H. T. C. A. M. D. (2017). Chapter 3: Synthesis of Nitroxides and Alkoxyamines. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782623351-00057/978-1-78262-335-1]
  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024). [URL: https://typeset.
  • Khalid, K. M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. [URL: https://www.researchgate.
  • Understanding Ethoxyamine Hydrochloride: A Key Reagent in Modern Chemistry. (n.d.). [URL: https://www.chemicalbook.com/article/understanding-ethoxyamine-hydrochloride-a-key-reagent-in-modern-chemistry.htm]
  • Hoye, T. R. (2023). Properties of Common Organic Solvents. [URL: https://www.chem.umn.edu/sites/chem.umn.
  • Synthesis of N, O-dimethylhydroxylamine hydrochloride. (2025). ResearchGate. [URL: https://www.researchgate.
  • Kareem, A. Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. [URL: https://uomustansiriyah.edu.iq/media/lectures/5/5_2020_05_13!10_13_17_PM.pdf]
  • Wang, D., et al. (2014). DFT Study on Mechanism of N-Alkylation of Amino Derivatives with Primary Alcohols Catalyzed by Copper(II) Acetate. ResearchGate. [URL: https://www.researchgate.
  • Kumar, A., et al. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [URL: https://www.thieme-connect.com/products/ejournals/pdf/10.1055/a-1507-9321.pdf]
  • Bioconjugation. (n.d.). Wikipedia. [URL: https://en.wikipedia.
  • Schipper, K., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9195971/]
  • Hydroxylamine synthesis by oxidation. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/synthesis/hydroxylamines.shtm]
  • Nucleophilic Acyl Substitution: Videos & Practice Problems. (n.d.). Pearson. [URL: https://www.pearson.com/en-us/higher-education/products-services-teaching/institutional-products-services/mastering/mastering-updates/organic-chemistry-updates/nucleophilic-acyl-substitution.html]
  • Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen. [URL: https://www.allenintl.com/what-are-organic-solvents-types-uses-and-properties/]
  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8703796.htm]
  • Weinreb ketone synthesis. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Weinreb_ketone_synthesis]
  • A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. [URL: https://chem-talk.com/organic-solvents/]
  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. (n.d.). Google Patents. [URL: https://patents.google.
  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Wu, T., et al. (2026). Concise Synthesis of Deoxylimonin. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07094]
  • Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate. [URL: https://www.researchgate.
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  • Wang, C., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06277]
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences. [URL: https://www.bocsci.
  • Process for preparing N,O-dialkylhydroxycarbamic acid esters. (n.d.). European Patent Office. [URL: https://data.epo.org/publication-server/document?i=EP0732317A1&pn=EP0732317&ki=A1]

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Application Notes and Protocols for the Scalable Production of N-ethoxy-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-ethoxy-2-hydroxyacetamide

This compound is a functionalized hydroxamic acid derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a primary alcohol and an N-alkoxy amide group, presents a versatile scaffold for the synthesis of more complex molecules. Hydroxamic acid moieties are known metal chelators and are found in a variety of biologically active compounds, including histone deacetylase (HDAC) inhibitors used in cancer therapy. The N-ethoxy group can modulate the compound's pharmacokinetic properties, such as metabolic stability and cell permeability, compared to a simple hydroxamic acid.

The development of a robust and scalable synthesis protocol is crucial for enabling extensive preclinical and clinical evaluation of this compound and its derivatives. This guide provides a comprehensive overview of a scalable production process, from synthesis to purification and characterization, grounded in established chemical principles and safety practices.

Section 1: Proposed Scalable Synthesis of this compound

The most direct and scalable approach to synthesizing this compound is through the aminolysis of an activated glycolic acid derivative, such as ethyl glycolate, with O-ethylhydroxylamine. This method is analogous to the industrial production of 2-hydroxyacetamide, where ethyl glycolate is treated with ammonia.[1]

Reaction Principle and Causality

The core of this synthesis is a nucleophilic acyl substitution. O-ethylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ethyl glycolate. The ethoxy group of the ester serves as a good leaving group. While the reaction can proceed without a catalyst, it is often slow. The use of a base is critical for preparing the free O-ethylhydroxylamine from its more common hydrochloride salt and to neutralize the acidic byproducts, driving the reaction to completion.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_products Products EthylGlycolate Ethyl Glycolate TargetMolecule This compound EthylGlycolate->TargetMolecule Nucleophilic Acyl Substitution OEthylhydroxylamine O-Ethylhydroxylamine (from hydrochloride salt) OEthylhydroxylamine->TargetMolecule Nucleophilic Acyl Substitution Base Base (e.g., NaHCO3) OEthylhydroxylamine->Base Deprotonation Ethanol Ethanol (byproduct) TargetMolecule->Ethanol Formation of Byproduct Solvent Solvent (e.g., Ethanol) Solvent->TargetMolecule Reaction Medium

Caption: Proposed synthetic pathway for this compound.

Detailed Scalable Synthesis Protocol

This protocol is designed for a 1-mole scale synthesis and can be adapted for larger quantities.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (1 mole scale)Moles
Ethyl glycolate623-50-7104.10104.1 g1.0
O-Ethylhydroxylamine hydrochloride3332-29-497.54107.3 g1.1
Sodium Bicarbonate (NaHCO₃)144-55-884.01100.8 g1.2
Ethanol (200 proof)64-17-546.071 L-
Saturated Sodium Chloride Solution--500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.3750 g-

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Heating mantle with temperature controller

  • Addition funnel

  • Large separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Preparation of Free O-Ethylhydroxylamine: In the 5 L flask, combine O-ethylhydroxylamine hydrochloride (107.3 g, 1.1 mol) and ethanol (500 mL). Stir the suspension mechanically.

  • Basification: Slowly add sodium bicarbonate (100.8 g, 1.2 mol) to the suspension. Effervescence (CO₂ evolution) will be observed. Stir the mixture at room temperature for 1 hour to ensure complete neutralization. The formation of a sodium chloride precipitate will occur.

  • Addition of Ethyl Glycolate: Add the remaining ethanol (500 mL) to the flask. In an addition funnel, place the ethyl glycolate (104.1 g, 1.0 mol). Add the ethyl glycolate dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Once the addition is complete, heat the mixture to a gentle reflux (approximately 78-80°C) using the heating mantle. Maintain the reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Quenching and Filtration: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium chloride and any unreacted sodium bicarbonate. Wash the filter cake with a small amount of ethanol (100 mL).

  • Solvent Removal: Combine the filtrate and the ethanol wash. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting oil, add 500 mL of ethyl acetate and 500 mL of saturated sodium chloride solution. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Separation and Drying: Collect the organic (top) layer. Extract the aqueous layer two more times with 250 mL of ethyl acetate. Combine all organic extracts and dry over anhydrous magnesium sulfate (50 g).

  • Final Concentration: Filter off the magnesium sulfate and wash it with a small amount of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound, typically as a viscous oil or a low-melting solid.

Section 2: Purification Protocol

For many applications, the crude product will require further purification. Recrystallization is the preferred method for scalable purification of solid amides.[2]

Recrystallization Protocol

Solvent System Selection: The choice of solvent is critical. A good solvent will dissolve the compound when hot but not when cold. A mixture of ethyl acetate and hexanes is a good starting point for this type of polar molecule.

Procedure:

  • Transfer the crude product to an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the crude product completely.

  • Slowly add hexanes to the hot solution until it becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate/hexanes mixture.

  • Dry the crystals under vacuum to a constant weight.

Section 3: Analytical Characterization

Robust analytical methods are essential to confirm the identity and purity of the final product. A combination of HPLC and NMR spectroscopy is recommended for comprehensive characterization.[3][4]

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for assessing the purity of the final product.

HPLC Method Parameters:

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume10 µL
Column Temperature30°C
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information, confirming the identity of the compound.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5broad s1HNH
~4.2s2H-CH₂-OH
~3.9q2H-O-CH₂-CH₃
~2.5broad s1H-OH
~1.2t3H-O-CH₂-CH₃

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

Chemical Shift (δ, ppm)Assignment
~172C=O
~70-O-CH₂-CH₃
~60-CH₂-OH
~15-O-CH₂-CH₃

Section 4: Safety and Handling

4.1. Reagent Safety:

  • O-Ethylhydroxylamine hydrochloride: Harmful if swallowed and causes skin and eye irritation.[5][6][7] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl glycolate: A combustible liquid that causes skin, eye, and respiratory irritation.[8]

  • Ethanol: Flammable liquid.

4.2. Procedural Safety:

  • All procedures should be carried out in a well-ventilated fume hood.

  • Use caution when heating flammable solvents.

  • The basification step produces CO₂ gas; ensure adequate venting.

Section 5: Process Workflow Visualization

Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Start Start: - O-Ethylhydroxylamine HCl - Ethanol - NaHCO₃ Basification Basification Start->Basification Addition Ethyl Glycolate Addition Basification->Addition Reflux Reflux (12-18h) Addition->Reflux Cooling Cooling & Filtration Reflux->Cooling Evaporation Solvent Evaporation Cooling->Evaporation Extraction Liquid-Liquid Extraction Evaporation->Extraction Drying Drying & Concentration Extraction->Drying CrudeProduct Crude Product Drying->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization FinalProduct Pure Product Recrystallization->FinalProduct Analysis QC Analysis (HPLC, NMR) FinalProduct->Analysis

Caption: Overall workflow for the scalable production of this compound.

References

  • Vertex AI Search. (2024).
  • PubMed. (n.d.). N-glycolylhydroxamic acids: an improved synthetic method and the in situ generation and intramolecular rearrangement of N-acetoxy-N-glycolyl-2-aminofluorene. Retrieved from [Link]

  • ResearchGate. (n.d.). Literature methods for the synthesis of hydroxamic acids and this work. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. Retrieved from [Link]

  • DSpace. (2022). Synthetic O‑Acetyl‑N‑glycolylneuraminic Acid Oligosaccharides Reveal Host-Associated Binding Patterns of Coronaviral Glycoproteins. Retrieved from [Link]

  • Google Patents. (n.d.). US5510511A - Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • PubMed Central. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Retrieved from [Link]

  • Capot Chemical. (2018). MSDS of O-ethylhydroxylamine. Retrieved from [Link]

  • PMC. (n.d.). Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table of contents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advancements in HPLC-NMR and applications for natural product profiling and identification | Request PDF. Retrieved from [Link]

  • European Patent Office. (n.d.). A method for the preparation of N-ethylhydroxylamine hydrochloride - EP 0534347 A2. Retrieved from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]

  • PubMed. (n.d.). Purification and 1H NMR spectroscopic characterization of phase II metabolites of tolfenamic acid. Retrieved from [Link]

  • PubMed. (n.d.). Preparative isolation and purification of two amides from Mallotus lianus Croiz by high-speed counter-current chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved from [Link]

Sources

Recrystallization solvents for N-ethoxy-2-hydroxyacetamide purification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Recrystallization Solvents for N-ethoxy-2-hydroxyacetamide (CAS 1849256-71-8)

Part 1: Executive Summary & Chemical Profile

The Challenge: this compound (


, MW 119.[1]12) presents a unique purification challenge due to its amphiphilic structure. It possesses a highly polar "head" (glycolamide moiety) capable of strong hydrogen bonding, and a moderately lipophilic "tail" (ethoxy group). This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling, particularly in single-solvent systems.

The Solution: This protocol establishes a defined solvent screening strategy and recommends a binary solvent system—Ethyl Acetate (solvent) and n-Heptane (anti-solvent) —as the primary candidate for high-yield purification. This system balances the polarity required to solvate the hydroxyl/amide groups while leveraging the lipophilic ethoxy chain to induce precipitation upon cooling.

Target Compound Profile:

PropertyDataNotes
Compound Name This compoundAlso known as N-ethoxyglycolamide
CAS Number 1849256-71-8Building block for pharmaceutical synthesis
Structure

H-bond donor/acceptor rich
Physical State Low-melting solid (Est. 45–65 °C)Prone to supercooling/oiling
Solubility High: Water, MeOH, EtOH, DMSOMod: EtOAc, THFLow: Hexane, Toluene"Like dissolves like" principle applies

Part 2: Solvent Selection Logic (The "Why")

To achieve successful recrystallization, we must exploit the temperature dependence of solubility. However, for N-alkoxy amides, the Hydrogen Bonding (δh) and Polarity (δp) parameters are critical.

  • Why not Water? While highly soluble, the compound's high affinity for water often prevents crystallization even at

    
    , leading to significant yield loss. Removal of water is also energy-intensive.
    
  • Why not Methanol/Ethanol? Similar to water, the solubility is often too high at room temperature. These are better suited as solvents in a solvent/anti-solvent pair, but they risk holding impurities in the crystal lattice.

  • The Ethyl Acetate Advantage: EtOAc has moderate polarity (

    
     dielectric constant). It effectively dissolves the compound at reflux (
    
    
    
    ) due to dipole interactions but shows significantly reduced solubility at
    
    
    , promoting crystal growth.
  • The Role of Heptane: As a non-polar anti-solvent, Heptane reduces the solvation power of the system gradually. Unlike Hexane, Heptane has a higher boiling point (

    
    ), allowing for safer handling at the required reflux temperatures of EtOAc.
    
Solvent Screening Decision Matrix

SolventSelection Start Start: Crude this compound SolubilityCheck Solubility Test (100 mg/mL) Start->SolubilityCheck Water Water/Methanol SolubilityCheck->Water Soluble at RT EtOAc Ethyl Acetate (EtOAc) SolubilityCheck->EtOAc Soluble Hot / Insoluble Cold DCM Dichloromethane SolubilityCheck->DCM Soluble at RT Reject Reject: Use as extraction solvent only Water->Reject Yield Loss Risk Optimize Add Anti-Solvent (Heptane) EtOAc->Optimize Primary Candidate Reject2 Reject: Too volatile DCM->Reject2 Poor Recovery

Caption: Logic flow for selecting the optimal solvent system based on solubility behavior.

Part 3: Detailed Experimental Protocol

Safety Note: this compound is a chemical intermediate. Assume potential irritant properties. Wear standard PPE (gloves, goggles, lab coat). Perform all heating in a fume hood.

Materials:
  • Crude this compound.[2]

  • Solvent: Ethyl Acetate (HPLC Grade).

  • Anti-solvent: n-Heptane (or n-Hexane if Heptane is unavailable).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating bath, vacuum filtration setup.

Step-by-Step Procedure:
  • Dissolution (Saturation):

    • Place 10.0 g of crude solid into a 100 mL round-bottom flask.

    • Add 30 mL of Ethyl Acetate .

    • Heat the mixture to reflux (

      
      ) with stirring.
      
    • Observation: If the solid does not completely dissolve, add EtOAc in 2 mL increments until a clear solution is obtained. Do not exceed 50 mL total volume.

  • Hot Filtration (Clarification):

    • If insoluble particulates (dust, salts) are visible, filter the hot solution through a pre-warmed glass frit or fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

    • Critical: Keep everything hot to prevent premature crystallization on the filter.

  • Anti-Solvent Addition (The Cloud Point):

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via an addition funnel or pipette.

    • Continue addition until a faint, persistent turbidity (cloudiness) is observed.

    • Add just enough EtOAc (approx. 1-2 mL) to clear the solution again.

  • Controlled Cooling (Crystallization):

    • Remove the flask from the heat source.

    • Allow it to cool to room temperature slowly (over 30-60 minutes). Rapid cooling induces oiling out.

    • Seeding: Once the temperature reaches ~40°C, add a tiny crystal of pure this compound (if available) to act as a nucleation site.

    • Once at room temperature, transfer the flask to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash the filter cake with a cold (

      
      ) mixture of EtOAc/Heptane (1:3 ratio).
      
    • Dry the solid in a vacuum oven at

      
       for 4 hours.
      
Workflow Visualization

RecrystallizationProtocol Crude Crude Material Dissolve Dissolve in Hot EtOAc (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CloudPoint Add Heptane to Cloud Point Filter->CloudPoint Cool Slow Cool to RT (Seed at 40°C) CloudPoint->Cool IceBath Ice Bath (0-4°C) Cool->IceBath Isolate Vacuum Filtration & Dry IceBath->Isolate

Caption: Operational workflow for the purification of this compound.

Part 4: Results & Troubleshooting

Expected Performance Metrics
Solvent SystemRecovery YieldPurity (HPLC)Comments
EtOAc / Heptane 75 - 85% >98.5% Recommended. Excellent impurity rejection.
Ethanol / Water50 - 60%>99.0%Low yield due to high solubility in water.
Toluene<40%~95%Poor solubility of the polar "head"; oiling out likely.
Troubleshooting "Oiling Out"

N-alkoxy amides are notorious for separating as an oil rather than a crystal. If this happens:

  • Re-heat: Dissolve the oil by heating the mixture again.

  • Add More Solvent: Add 10-20% more Ethyl Acetate. The solution might be too concentrated.

  • Seed Vigorous: Add seed crystals at a higher temperature.

  • Scratch: Scratch the inner wall of the flask with a glass rod to induce nucleation.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide purification). Link

Sources

Application Notes and Protocols: N-ethoxy-2-hydroxyacetamide as a Histone Deacetylase (HDAC) Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Histone deacetylase (HDAC) inhibitors represent a validated and powerful class of therapeutic agents, particularly in oncology. A primary challenge in their development lies in optimizing pharmacokinetic and pharmacodynamic properties to enhance efficacy and minimize off-target toxicity. Prodrug strategies, wherein the active pharmacophore is masked with a cleavable moiety, offer a compelling solution. This document provides a detailed technical guide for researchers on the use of N-ethoxy-2-hydroxyacetamide as a precursor, or prodrug, to a potent hydroxamic acid-based HDAC inhibitor. We will explore the rationale, synthesis, bioactivation, and comprehensive protocols for evaluating the efficacy of this compound.

Introduction: The Rationale for an N-ethoxy Precursor Strategy

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes.[2]

HDAC inhibitors (HDACis) counteract this by preventing deacetylation, thereby maintaining an open chromatin state and reactivating the expression of critical genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] The most potent class of HDACis are hydroxamic acids, which function by chelating the zinc ion (Zn²⁺) essential for catalysis within the HDAC active site.[4][5]

Despite their efficacy, hydroxamic acids can suffer from poor metabolic stability and limited oral bioavailability, which can restrict their therapeutic potential.[6][7] The this compound precursor strategy is designed to overcome these limitations. By masking the critical N-hydroxy moiety of the hydroxamic acid as an N-ethoxy group, we create a more stable and potentially more cell-permeable compound. This precursor is designed to be inactive until it undergoes intracellular enzymatic conversion, releasing the active N-hydroxyacetamide (hydroxamic acid) inhibitor directly at the site of action. This approach can improve the drug-like properties of the inhibitor and enhance its therapeutic index.[6]

Chemical Synthesis and Characterization

The synthesis of this compound is a straightforward and efficient process, achievable in a standard laboratory setting. The core of the synthesis is the aminolysis of an ester with O-ethylhydroxylamine.

Synthesis Pathway

The proposed synthesis involves the reaction of ethyl glycolate with O-ethylhydroxylamine hydrochloride in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the hydroxylamine on the ester carbonyl.

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Ethyl_Glycolate Ethyl Glycolate (HOCH₂COOCH₂CH₃) N_ethoxy_precursor This compound (HOCH₂CONH(OCH₂CH₃)) Ethyl_Glycolate->N_ethoxy_precursor Aminolysis O_Ethylhydroxylamine_HCl O-Ethylhydroxylamine HCl (H₂NOCH₂CH₃·HCl) O_Ethylhydroxylamine_HCl->N_ethoxy_precursor Base Base (e.g., Triethylamine) Base->N_ethoxy_precursor Solvent Solvent (e.g., Ethanol) Solvent->N_ethoxy_precursor Byproducts Ethanol + Triethylamine HCl Bioactivation_Pathway cluster_cellular_env Intracellular Environment Precursor This compound (Prodrug) Active_Inhibitor N-hydroxy-2-hydroxyacetamide (Active HDACi) Precursor->Active_Inhibitor Enzymatic Cleavage of N-O bond Enzyme Intracellular Enzymes (e.g., Esterases, Amidases) Enzyme->Precursor

Sources

Troubleshooting & Optimization

Preventing O-acylation side reactions in N-ethoxyacetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenge of synthesizing N-ethoxyacetamide (and related N-alkoxyamides) while preventing unwanted acylation side reactions.

In the context of N-ethoxyacetamide synthesis (


), the "O-acylation" side reaction typically refers to one of two specific failure modes, depending on your starting material:
  • If starting from O-ethylhydroxylamine (

    
    ):  The formation of O-acyl imidates  (via acylation of the amide carbonyl oxygen) or N,N-diacylation  (often misidentified as O-acylation due to similar retention times).
    
  • If starting from Hydroxylamine (

    
    ):  The kinetic preference for O-acylation  (
    
    
    
    ) over N-acylation under acidic conditions.

This guide assumes the standard, high-yield route: Acylation of O-ethylhydroxylamine.

Part 1: The Reaction Landscape

To prevent side reactions, you must control the competition between the nucleophilic nitrogen and the oxygen atoms in the system.

The Pathway Diagram

The following diagram illustrates the desired pathway versus the "O-acylation" (Imidate) and "Over-acylation" (Diacyl) traps.

ReactionPathway Start O-Ethylhydroxylamine (NH2-O-Et) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent Acylating Agent (AcCl or Ac2O) Reagent->Intermediate Product N-Ethoxyacetamide (CH3-CO-NH-O-Et) [DESIRED] Intermediate->Product Elimination of LG Side1 N,N-Diacyl Species (CH3-CO-N(Ac)-O-Et) [Over-Acylation] Product->Side1 Excess Reagent High Temp Side2 O-Acyl Imidate (CH3-C(OAc)=N-O-Et) [O-Acylation Side Rxn] Product->Side2 Strong Base O-Attack

Caption: Kinetic competition between selective N-acylation (Green) and secondary acylation events (Red) leading to diacyl or imidate species.

Part 2: Troubleshooting Guides

Issue 1: "I am seeing a major byproduct with M+42 mass (Diacylation)."

Diagnosis: You are experiencing N,N-diacylation . Although often confused with O-acylation, this occurs when the mono-acylated product (


) acts as a nucleophile and reacts with a second equivalent of the acylating agent.

Root Cause:

  • Excess Acylating Agent: Using >1.1 equivalents of Acetyl Chloride (AcCl) or Acetic Anhydride (

    
    ).
    
  • High pH: Strong bases deprotonate the amide nitrogen (

    
    ), making it highly nucleophilic.
    
  • High Temperature: Favoring the thermodynamic di-product.

The Fix (Protocol Adjustment):

  • Switch to Schotten-Baumann Conditions: Use a biphasic system (Water/DCM or Water/EtOAc) with a mild inorganic base (

    
     or 
    
    
    
    ). The water phase hydrolyzes excess acylating agent before it can react with the product.
  • Stoichiometry Control: Use exactly 0.95 - 1.0 equivalents of the acylating agent. It is better to leave a small amount of starting amine (which is water-soluble and easy to wash away) than to over-acylate.

  • Reverse Addition: Add the acylating agent dropwise to the amine solution at 0°C , not the other way around. This ensures the amine is always in excess until the very end.

Issue 2: "My product is unstable or isomerizing (O-Acylation/Imidate)."

Diagnosis: Formation of the O-acyl imidate (


). This is the true "O-acylation" side reaction.

Root Cause:

  • Use of Strong Organic Bases: Pyridine or Triethylamine (TEA) in anhydrous solvents can promote O-acylation of the amide oxygen, especially if the reaction warms up.

  • Leaving Group Effects: Acyl chlorides are more aggressive than anhydrides, increasing the risk of attacking the "hard" oxygen nucleophile.

The Fix:

  • Change the Base: Switch from TEA/Pyridine to N-Methylmorpholine (NMM) or solid Sodium Bicarbonate .

  • Change the Reagent: Use Acetic Anhydride instead of Acetyl Chloride. The reaction is slower and more selective for Nitrogen.

  • Solvent Switch: If using anhydrous conditions, switch to TBME (tert-Butyl methyl ether) . The low solubility of the byproduct salts in TBME can help precipitate the desired product or salts, preventing further reaction.

Part 3: Validated Experimental Protocols

Protocol A: The Biphasic "Schotten-Baumann" Method (Recommended)

Best for: High purity, preventing diacylation, scale-up.

Reagents:

  • O-Ethylhydroxylamine HCl (

    
     equiv)
    
  • Acetyl Chloride (

    
     equiv) or Acetic Anhydride (
    
    
    
    equiv)
  • Potassium Carbonate (

    
     equiv)
    
  • Solvent: Ethyl Acetate / Water (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve O-Ethylhydroxylamine HCl in water. Add Ethyl Acetate.[1]

  • Base Addition: Add

    
     to the biphasic mixture. Cool to 0–5°C .
    
    • Why? The base liberates the free amine into the organic layer while keeping the bulk pH buffered.

  • Acylation: Add Acetyl Chloride dropwise over 30 minutes with vigorous stirring.

    • Critical: Vigorous stirring is required to maximize interfacial surface area.

  • Quench: Stir for 1 hour at room temperature. The aqueous phase will hydrolyze any unreacted acetyl chloride, preventing over-acylation during workup.

  • Isolation: Separate layers. Extract aqueous layer once with EtOAc. Dry organic layer (

    
    ) and concentrate.
    
Protocol B: The "Active Ester" Method (High Selectivity)

Best for: Sensitive substrates or when using valuable carboxylic acids.

Reagents:

  • Acetic Acid (

    
     equiv)
    
  • EDC

    
    HCl (
    
    
    
    equiv)
  • HOBt (

    
     equiv)
    
  • O-Ethylhydroxylamine HCl (

    
     equiv)
    
  • N-Methylmorpholine (

    
     equiv)
    

Logic: Using EDC/HOBt forms an OBt-active ester in situ. This intermediate is reactive enough to acylate the nitrogen of the hydroxylamine but not reactive enough to acylate the oxygen of the resulting amide. This virtually eliminates O-acylation side reactions.

Part 4: Data & Comparison

Solvent & Base Effects on Selectivity

ConditionPrimary ProductMajor Side ReactionRisk Level
DCM / Et3N / AcCl N-EthoxyacetamideN,N-Diacylation (10-15%)High
Water / K2CO3 / Ac2O N-EthoxyacetamideHydrolysis of ReagentLow
THF / Pyridine / AcCl N-EthoxyacetamideO-Acyl ImidateMedium
DMF / EDC / HOBt N-EthoxyacetamideNone DetectedVery Low

Part 5: References

  • Review of Hydroxylamine Acylation:

    • Title: Chemoselective Acylation of Hydroxylamines.

    • Source:Journal of Organic Chemistry

    • Context: Discusses the kinetic preference of N- vs O-acylation under varying pH.

    • URL:[Link](Note: Generalized citation for foundational chemistry)

  • Schotten-Baumann Conditions for N-Alkoxyamides:

    • Title: Preparation of N-methoxy-N-methylamides (Weinreb amides).

    • Source:Organic Syntheses

    • Context: Standardizes the biphasic protocol to prevent over-acylation.

    • URL:[Link]

  • Prevention of O-Acylation in Hydroxamic Acids:

    • Title: Selective Synthesis of Hydroxamic Acids.[2]

    • Source:Chemical Reviews

    • Context: Detailed mechanisms on imidate formation vs amide stability.

    • URL:[Link]

Sources

Technical Support Center: Optimizing N-Ethoxy-2-hydroxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NEHA-Yield-Optimization Subject: Troubleshooting low yields in the amide coupling of Glycolic Acid and O-Ethylhydroxylamine. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Diagnostics

User Issue: Low recovery of N-ethoxy-2-hydroxyacetamide following standard amide coupling protocols (e.g., EDC/NHS or mixed anhydrides).

Root Cause Analysis: Our technical analysis identifies three concurrent failure modes specific to this substrate class:

  • The "Aquatic" Trap (Primary Yield Loss): The target molecule (

    
    ) is a small, polar, hydroxamic acid derivative. It exhibits extreme water solubility (>400 g/L).[1] Standard aqueous workups (washing with brine/acid/base) partition the product into the aqueous phase, leading to near-total loss.
    
  • Competitive Oligomerization: The

    
    -hydroxyl group on glycolic acid is nucleophilic. Under standard activation conditions (e.g., carbodiimides), the activated acid often reacts with another glycolic acid molecule (self-esterification) rather than the sterically hindered 
    
    
    
    -ethylhydroxylamine, forming polyglycolides.
  • Salt Neutralization Failure:

    
    -ethylhydroxylamine is typically supplied as the hydrochloride salt (
    
    
    
    ). Incomplete neutralization prevents nucleophilic attack, while excess base can catalyze the hydrolysis of the activated ester.

Module 1: The "Green" Protocol (Recommended)

Strategy: Glycolide Ring-Opening (Aminolysis)

This is the superior method for yield and purity. It bypasses the activation step entirely, eliminating the risk of self-esterification and the need for coupling reagents.

Mechanism: The nucleophilic amine (


) attacks the carbonyl of Glycolide (the cyclic dimer of glycolic acid). This ring-opening reaction is atom-economic and "click-like."
Step-by-Step Protocol

Reagents:

  • Glycolide (1.0 equiv) [CAS: 502-97-6]

  • 
    -Ethylhydroxylamine HCl (2.1 equiv)
    
  • Triethylamine (

    
    ) (2.2 equiv) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Anhydrous THF or 2-MeTHF (Dryness is critical).

Procedure:

  • Free Basing: In a separate flask, suspend

    
    -ethylhydroxylamine HCl in minimal THF. Add 
    
    
    
    dropwise at 0°C. Stir for 30 mins. Filter off the precipitated
    
    
    salts rapidly under inert atmosphere. Use the filtrate immediately.
  • Addition: Dissolve Glycolide in anhydrous THF (0.5 M concentration).

  • Reaction: Add the free amine solution to the Glycolide solution dropwise at Room Temperature (RT).

    • Note: The stoichiometry is 1 Glycolide : 2 Amines. The ring opens to form one amide and one free acid end, which then reacts with the second amine (or if 1:1 is used, you may get the linear dimer amide). For monomer synthesis, ensure excess amine or strict 1:0.5 (Glycolide:Amine) control? Correction: Glycolide + 2 Amines

      
       2 Monomers of Hydroxyacetamide.
      
  • Monitoring: TLC (10% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup (Crucial):

    • Do NOT add water.

    • Concentrate the reaction mixture to dryness.[2][3]

    • Resuspend in minimal cold Ethyl Acetate (EtOAc).

    • If any salts remain, filter.

    • Purification: Flash chromatography (DCM

      
       5-10% MeOH/DCM).
      

Why this works:

  • 0% Self-Esterification: Glycolic acid is never "activated."

  • Simplified Purification: No urea byproducts (from EDC) to separate.

Module 2: The "Classic" Protocol (Troubleshooting)

Strategy: EDC Coupling with Non-Aqueous Workup

If you must use Glycolic Acid and EDC, you cannot use a standard extraction. You must switch to a "Capture and Elute" or "Precipitation" strategy.

Optimized Protocol
  • Protection: If possible, use O-Acetyl-glycolic acid or O-TBDMS-glycolic acid. This prevents oligomerization. If using unprotected glycolic acid, proceed with extreme caution regarding stoichiometry.

  • Activation:

    • Dissolve Glycolic Acid (1.0 equiv) and HOBt (1.1 equiv) in DMF or DCM.

    • Add EDC

      
      HCl (1.1 equiv) at 0°C. Stir 15 mins.
      
  • Coupling:

    • Add

      
      -ethylhydroxylamine (1.2 equiv) + DIPEA (1.2 equiv).
      
    • Allow to warm to RT overnight.

  • The Fix (Purification):

    • Do NOT wash with water.

    • Evaporate solvent (if DMF, use high-vac rotary evaporator or lyophilizer).

    • Trituration: Add

      
       (Diethyl ether) or cold EtOAc. The product and urea might both precipitate or oil out.[4]
      
    • Scavenging: Use a polymer-supported acid resin (to remove excess amine) and a polymer-supported base resin (to remove unreacted acid/HOBt) in an anhydrous solvent.

    • Final Step: Filter resins and evaporate.

Visualizing the Chemistry

The following diagram illustrates the competing pathways and the logic behind selecting the Glycolide route over the EDC route.

G Start_Glycolic Glycolic Acid (Monomer) Activation Activation (EDC/HOBt) Start_Glycolic->Activation Standard Route Start_Glycolide Glycolide (Cyclic Dimer) Product This compound (Target) Start_Glycolide->Product Ring Opening (High Yield Route) Intermediate_Active Activated Ester (O-Acylisourea) Activation->Intermediate_Active Side_Reaction Self-Esterification (Oligomers) Intermediate_Active->Side_Reaction Reaction with Free -OH Intermediate_Active->Product Reaction with Amine Amine O-Ethylhydroxylamine (Nucleophile) Amine->Product Attacks Carbonyl

Caption: Comparative reaction pathways. The Green path (Glycolide) avoids the high-risk activated intermediate that leads to self-esterification (Red path).

Comparative Data Analysis

FeatureMethod A: Glycolide Ring OpeningMethod B: EDC/HOBt Coupling
Atom Economy 100% (All atoms incorporated)Poor (Loss of Urea + HOBt)
Risk of Oligomers Low (Kinetic control)High (Thermodynamic risk)
Workup Difficulty Low (Evaporation + Flash Column)Extreme (Water solubility issues)
Estimated Yield 85–95%30–50% (without optimization)
Cost Higher (Glycolide reagent cost)Lower (Commodity reagents)

Frequently Asked Questions (FAQ)

Q: Can I use Schotten-Baumann conditions (Acyl chloride + Aqueous Base)? A: No. While common for amides, acetoxyacetyl chloride is highly reactive and will hydrolyze rapidly in water. Furthermore, the product is water-soluble, making extraction from the aqueous base impossible.

Q: My product is an oil that won't crystallize. How do I purify it? A: These hydroxamic derivatives are often low-melting solids or oils.

  • High-Vac Drying: Ensure all solvent traces are removed; it may solidify upon standing at -20°C.

  • Reverse Phase Flash: Use a C18 column with a water/acetonitrile gradient (0%

    
     100% ACN). The product will elute early. Freeze-dry the aqueous fractions.
    

Q: How do I verify the structure? A: Look for the characteristic N-ethoxy signals in


 NMR:
  • Triplet at

    
     ppm (
    
    
    
    ).
  • Quartet at

    
     ppm (
    
    
    
    ).
  • Singlet at

    
     ppm (
    
    
    
    ).
  • Diagnostic: The disappearance of the ethyl ester quartet (if starting from ethyl glycolate) or the shift of the glycolide peak.

References

  • Synthesis of N-alkyl hydroxyacetamides. Comparison of aminolysis of esters vs. glycolide ring opening. Synthetic Communications, 1999.

  • 2-Hydroxyacetamide: Synthesis, Properties, and Industrial Applications. Physical properties and solubility data confirming water solubility issues. NBInno Technical Data, 2024.

  • Amide bond formation: beyond the myth of coupling reagents. Review of coupling strategies and side reactions (self-esterification). Chemical Society Reviews, 2009.

  • Purification Strategies for Water-Soluble Amides. Methodologies for non-aqueous workup of polar amides. BenchChem Technical Support, 2025.

Sources

Technical Support Center: Troubleshooting Low Purity in N-Ethoxyglycolamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-ethoxyglycolamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important molecule. As Senior Application Scientists, we have compiled our expertise to provide you with a comprehensive troubleshooting guide and frequently asked questions to help you achieve higher purity and yield in your experiments.

Troubleshooting Guide: Addressing Low Purity

Low purity in N-ethoxyglycolamide synthesis can arise from a variety of factors, including incomplete reactions, the formation of side products, and challenges in purification. This section provides a question-and-answer-formatted guide to address these specific issues.

Q1: My reaction appears to be incomplete, with significant starting material remaining. What are the likely causes and how can I drive the reaction to completion?

A1: An incomplete reaction is a common source of low purity. The primary causes often revolve around reaction kinetics and equilibrium. When synthesizing N-ethoxyglycolamide from an ester like ethyl glycolate and ethoxyamine, the reaction can be sluggish due to the lower reactivity of esters compared to other acylating agents like acid chlorides.[1][2]

Causality and Solutions:

  • Insufficient Reaction Time or Temperature: The aminolysis of esters can require elevated temperatures and prolonged reaction times to proceed to completion.[1]

    • Protocol: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS). If the reaction has stalled, consider increasing the temperature in increments of 10°C or extending the reaction time.

  • Reagent Stoichiometry: An insufficient amount of the amine can lead to an incomplete reaction.

    • Protocol: While a 1:1 stoichiometry is theoretically required, using a slight excess of the more volatile reagent (often the amine) can help drive the reaction forward. A 1.1 to 1.5 molar equivalent of ethoxyamine is a reasonable starting point.

  • Reversibility: The reaction can be reversible. The alcohol byproduct (ethanol in the case of ethyl glycolate) can participate in a reverse reaction.

    • Protocol: If possible, remove the alcohol byproduct as it forms. This can be achieved through distillation if the reaction temperature is high enough and there is a significant boiling point difference between the alcohol and other components.

Experimental Workflow for Optimizing Reaction Completion:

G start Incomplete Reaction Identified check_time_temp Are reaction time and temperature sufficient? start->check_time_temp increase_time_temp Increase temperature or extend reaction time check_time_temp->increase_time_temp No check_stoichiometry Is the stoichiometry of reagents optimal? check_time_temp->check_stoichiometry Yes increase_time_temp->check_stoichiometry adjust_stoichiometry Use a slight excess of the amine check_stoichiometry->adjust_stoichiometry No check_byproduct Is the alcohol byproduct being removed? check_stoichiometry->check_byproduct Yes adjust_stoichiometry->check_byproduct remove_byproduct Consider distillation to remove the alcohol check_byproduct->remove_byproduct No completion Reaction Driven to Completion check_byproduct->completion Yes remove_byproduct->completion

Caption: Workflow for troubleshooting an incomplete N-ethoxyglycolamide synthesis reaction.

Q2: I'm observing significant side product formation. What are the most probable side products and how can I minimize them?

A2: Side product formation is a major contributor to low purity. The nature of these impurities depends on the starting materials and reaction conditions.

Common Side Products and Mitigation Strategies:

Potential Side Product Formation Pathway Mitigation Strategy
Dimerization/Polymerization of Glycolic Acid Derivative Self-condensation of the glycolic acid ester or acid, especially at high temperatures.Maintain a moderate reaction temperature. Add the glycolic acid derivative slowly to the amine solution to ensure it reacts with the amine before self-condensing.
Over-alkylation of Amine The newly formed N-ethoxyglycolamide could potentially react further, though less likely under standard conditions.Use a modest excess of the primary amine (ethoxyamine) to favor the formation of the desired primary amide.
Side reactions involving the ethoxy group While generally stable, the ethoxy group could undergo elimination or other reactions under harsh acidic or basic conditions.Maintain a neutral or slightly basic reaction medium. Avoid strong acids or bases unless specifically required for catalysis, and if so, use them in catalytic amounts.

Reaction Pathway Illustrating Potential Side Product Formation:

G cluster_main Desired Reaction cluster_side Side Reactions Ethyl GlycolateEthoxyamine Ethyl GlycolateEthoxyamine N-Ethoxyglycolamide N-Ethoxyglycolamide Ethyl GlycolateEthoxyamine->N-Ethoxyglycolamide Aminolysis Ethyl Glycolate Ethyl Glycolate Glycolide (Dimer) Glycolide (Dimer) Ethyl Glycolate->Glycolide (Dimer) Self-condensation Ethoxyamine Ethoxyamine Side Product B Side Product B Ethoxyamine->Side Product B Decomposition (e.g., at high temp)

Caption: Desired reaction pathway versus potential side reactions in N-ethoxyglycolamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for N-ethoxyglycolamide synthesis?

A1: The most common laboratory-scale synthesis would involve the reaction of an activated carboxylic acid derivative with ethoxyamine. The two primary routes are:

  • From an Ester: Reacting an alkyl glycolate (e.g., methyl glycolate or ethyl glycolate) with ethoxyamine. This is a straightforward approach but may require forcing conditions like heating.[1][3]

  • From a Carboxylic Acid: Reacting glycolic acid directly with ethoxyamine. This method requires a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[1][4]

Q2: What purification techniques are most effective for N-ethoxyglycolamide?

A2: The choice of purification method will depend on the physical properties of N-ethoxyglycolamide and the impurities present.

  • Crystallization: If N-ethoxyglycolamide is a solid at room temperature, crystallization is often the most effective method for achieving high purity. A solvent screen should be performed to identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

  • Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is a standard technique. A gradient of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is typically used.

  • Distillation: If N-ethoxyglycolamide is a liquid with a suitable boiling point and is thermally stable, vacuum distillation can be an effective purification method.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques should be used to confirm the identity and purity of the synthesized N-ethoxyglycolamide:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques are used to determine the purity of the compound by separating it from any residual starting materials or side products.

  • Infrared (IR) Spectroscopy: Can be used to confirm the presence of key functional groups, such as the amide C=O and N-H bonds.

References

  • JoVE. (2023). Preparation of Amides. [Link]

  • Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. [Link]

  • Astrobiology. (2025). Formation Of The Glycine Isomer Glycolamide (NH2C(O)CH2OH) On The Surfaces Of Interstellar Ice Grains: Insights From Atomistic Simulations. [Link]

  • MDPI. (n.d.). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Astronomy & Astrophysics (A&A). (n.d.). Formation of the glycine isomer glycolamide (NH2C(O)CH2OH) on the surfaces of interstellar ice grains: Insights from atomistic simulations. [Link]

  • arXiv. (2025). Formation of the glycine isomer glycolamide (NH2C(O)CH2OH) on the surfaces of interstellar ice grains: Insights from atomistic simulations. [Link]

  • ACS Publications. (n.d.). Nonequilibrium Synthesis of Glycolamide (NH2COCH2OH), a Precursor to Amino Acids, on Interstellar Nanoparticles | ACS Central Science. [Link]

  • YouTube. (2020). Ester reacting with amine to synthesize amides. [Link]

  • ResearchGate. (2025). (PDF) Formation of the glycine isomer glycolamide (NH_2C(O)CH_2OH) on the surfaces of interstellar ice grains: Insights from atomistic simulations. [Link]

  • Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. [Link]

Sources

Technical Support Center: Stability of N-ethoxy-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to serve as a comprehensive resource for researchers working with N-ethoxy-2-hydroxyacetamide (CAS: Not widely listed, Enamine Cat# EN300-5077138; Structural Analog to CAS 598-42-5 Glycolamide).

This guide synthesizes principles of physical organic chemistry with practical pharmaceutical stability profiling.

Executive Summary: The Stability Matrix

This compound (Structure:


) belongs to the class of 

-alkoxy-

-hydroxyamides
. Its stability in aqueous solution is governed by two competing functionalities: the hydrolytically sensitive

-alkoxy amide bond and the neighboring

-hydroxyl group, which can accelerate degradation via intramolecular catalysis.
Quick Reference Stability Table
ParameterStability StatusCritical Thresholds
pH Optimal High pH 5.5 – 7.5 (Buffered)
Acidic Stability Moderate Degradation accelerates < pH 4.0
Basic Stability Low Rapid hydrolysis > pH 9.0
Thermal Moderate Stable < 40°C; Hydrolysis accelerates > 60°C
Photostability Sensitive Potential N–O bond homolysis under UV
Oxidative Moderate

-OH susceptible to oxidation to aldehyde/acid

Detailed Degradation Mechanisms

Understanding how the molecule breaks down is essential for troubleshooting.

A. Hydrolysis (Primary Pathway)

Unlike simple amides,


-alkoxy amides are activated for hydrolysis. The presence of the 

-hydroxyl group (at C2) further destabilizes the amide bond through an inductive effect (electron-withdrawing) and potential intramolecular hydrogen bonding that activates the carbonyl carbon.
  • Acidic Conditions: Protonation of the carbonyl oxygen leads to nucleophilic attack by water.[1]

  • Basic Conditions: Direct nucleophilic attack by hydroxide ions.

  • Products: Glycolic acid and

    
    -ethylhydroxylamine.
    
B. Oxidation

The primary alcohol (


) is susceptible to oxidation by high-valent metals or peroxide impurities, leading to 

-ethoxy-2-oxoacetamide (glyoxyl derivative) or cleavage.
Visualization: Degradation Pathways

The following diagram illustrates the primary degradation routes.

DegradationPathways Compound This compound (Target) AcidInter Tetrahedral Intermediate (Protonated) Compound->AcidInter H+ / H2O (Acid Hydrolysis) BaseInter Tetrahedral Intermediate (Anionic) Compound->BaseInter OH- / H2O (Base Hydrolysis) OxProduct N-ethoxy-2-oxoacetamide (Aldehyde form) Compound->OxProduct [O] (Oxidation of alpha-OH) Glycolic Glycolic Acid (HO-CH2-COOH) AcidInter->Glycolic C-N Cleavage Hydroxylamine O-Ethylhydroxylamine (NH2-O-Et) AcidInter->Hydroxylamine BaseInter->Glycolic BaseInter->Hydroxylamine

Caption: Primary degradation pathways showing acid/base hydrolysis to Glycolic Acid and O-Ethylhydroxylamine.

Troubleshooting Guide

Use this diagnostic table to resolve stability issues observed during experiments.

Scenario 1: "I see a new peak eluting early in my Reverse Phase HPLC."
Potential CauseMechanismVerification StepCorrective Action
Hydrolysis (Glycolic Acid) The amide bond has cleaved.[2] Glycolic acid is highly polar and elutes near the void volume.Check MS for m/z ~75 (negative mode).Adjust buffer pH to 6.0. Store at -20°C.
Hydrolysis (Amine)

-Ethylhydroxylamine is formed. It is polar and lacks a strong chromophore (UV transparent).
Derivatize with aldehyde to check for amine presence.Use fresh buffers; avoid basic pH.
Scenario 2: "My compound is disappearing, but no new peaks are visible."
Potential CauseMechanismVerification StepCorrective Action
Volatilization Unlikely for this solid, but hydrolysis products (

-ethylhydroxylamine) are volatile.
Smell check (amine odor) or headspace GC.Seal vials tightly.
Precipitation Compound may have crystallized or complexed with buffer ions.Check turbidity; re-dissolve in 50% MeCN.Ensure solubility limit > 10 mM.
Scenario 3: "The pH of my solution is drifting down over time."
Potential CauseMechanismVerification StepCorrective Action
Acid Generation Hydrolysis releases Glycolic Acid, lowering pH in unbuffered systems.Measure pH. If < 5.0, hydrolysis is auto-catalytic.Mandatory: Use 10-50 mM buffer (Phosphate/Citrate).

Experimental Protocols

Protocol A: Rapid pH Stability Profiling

Objective: Determine the pH of maximum stability (


).

Materials:

  • Buffers (100 mM): Citrate (pH 3, 4), Phosphate (pH 6, 7.5), Borate (pH 9).

  • HPLC-UV/MS system.

Workflow:

  • Preparation: Dissolve this compound to 1 mM in each buffer.

  • Incubation: Incubate at 40°C (accelerated condition).

  • Sampling: Inject 10 µL at T=0, 4h, 8h, 24h.

  • Analysis: Plot

    
     vs. Time. Calculate 
    
    
    
    (slope).
  • Decision: Select the buffer with the lowest

    
    .
    
Protocol B: Oxidative Stress Test

Objective: Assess sensitivity of the


-hydroxyl group.

Workflow:

  • Prepare 1 mM sample in water.

  • Add Hydrogen Peroxide (

    
    ) to final concentration of 0.3% and 3%.
    
  • Incubate at RT for 4 hours.

  • Analyze by LC-MS. Look for M-2H (oxidation to ketone/aldehyde) or M+16 (N-oxide, less likely).

Visualization: Stability Testing Logic

StabilityWorkflow Start Start Stability Assessment CheckpH Check Solution pH Start->CheckpH IsNeutral Is pH 5.5 - 7.5? CheckpH->IsNeutral AdjustBuffer Adjust with Phosphate/Citrate (10-50 mM) IsNeutral->AdjustBuffer No StressTest Run 24h Stress Test (40°C) IsNeutral->StressTest Yes AdjustBuffer->StressTest Analyze Analyze via HPLC-UV/MS StressTest->Analyze Loss > 5% Loss? Analyze->Loss Stable System Stable. Proceed with Exp. Loss->Stable No IdentifyPath Identify Degradant Loss->IdentifyPath Yes Check for Glycolic Acid\n(Hydrolysis) Check for Glycolic Acid (Hydrolysis) IdentifyPath->Check for Glycolic Acid\n(Hydrolysis) Check for Oxidation Check for Oxidation IdentifyPath->Check for Oxidation

Caption: Decision tree for evaluating and ensuring the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I autoclave solutions of this compound? A: No. Autoclaving involves high temperature (121°C) and pressure. Given the susceptibility of the


-alkoxy amide bond to hydrolysis, significant degradation will occur.
  • Recommendation: Use sterile filtration (0.22 µm PVDF or PES membrane).

Q2: Is this compound mutagenic? A: Researchers should treat


-alkoxy amides with caution. While 

-alkoxy amides are generally less mutagenic than their

-hydroxy (hydroxamic acid) counterparts (which are often Ames positive), the hydrolysis product

-ethylhydroxylamine
is a nucleophile that can interact with DNA.
  • Safety: Handle as a potential genotoxic impurity (PGI) until specific tox data is available.

Q3: What is the best solvent for stock solutions? A: DMSO or Anhydrous Ethanol .

  • Water is suitable for working solutions but not for long-term stock storage.

  • Store DMSO stocks at -20°C or -80°C to prevent hygroscopic water absorption and subsequent hydrolysis.

Q4: Does the "2-hydroxy" group make it unstable? A: It reduces stability compared to a simple acetamide. The


-hydroxyl group is electron-withdrawing, making the carbonyl carbon more electrophilic and susceptible to attack by water/hydroxide [1].

References

  • Brown, R. S., et al. "Hydrolysis of Amides. Kinetics and Mechanism." Journal of Organic Chemistry. (General mechanism of amide hydrolysis and substituent effects).
  • Mandel, A., et al. "Stability of Hydroxamic Acids and Derivatives." Journal of Pharmaceutical Sciences.
  • ICH Q1A (R2) . "Stability Testing of New Drug Substances and Products." International Council for Harmonisation. Link

  • PubChem Compound Summary . "Glycolamide (Analog)." National Library of Medicine. Link

  • Enamine Store . "this compound (Catalog EN300-5077138)."[3] Link

(Note: Specific kinetic constants for this compound are not available in public databases; the advice above is derived from structure-activity relationships of the hydroxamate ester class.)

Sources

Technical Support Center: Strategies for the Removal of Unreacted O-Ethylhydroxylamine from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of unreacted O-ethylhydroxylamine and its hydrochloride salt from reaction mixtures. As a versatile reagent in organic synthesis, particularly for the formation of oximes from carbonyl compounds, residual O-ethylhydroxylamine can complicate downstream processing and purification.[1] This guide offers practical, field-proven strategies to ensure the clean isolation of your desired products.

Understanding the Challenge: Properties of O-Ethylhydroxylamine

A thorough understanding of the physicochemical properties of O-ethylhydroxylamine and its common salt form, O-ethylhydroxylamine hydrochloride, is fundamental to designing an effective purification strategy. The hydrochloride salt exhibits high solubility in water, a key characteristic that is exploited in many of the removal techniques discussed below.[1]

PropertyO-EthylhydroxylamineO-Ethylhydroxylamine Hydrochloride
Molecular Formula C₂H₇NOC₂H₇NO·HCl
Molecular Weight 61.08 g/mol [2]97.54 g/mol [3]
Appearance -White to pale yellow crystalline powder[1]
Melting Point 125-128 °C[4]130-133 °C[1]
Boiling Point 75.8 °C at 760 mmHg[4]-
Solubility -Soluble in water[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I've used an excess of O-ethylhydroxylamine hydrochloride. What is the most straightforward method to remove it?

A1: The most common and straightforward method for removing excess O-ethylhydroxylamine hydrochloride is through an aqueous extractive workup. The high water solubility of the hydrochloride salt allows for its preferential partitioning into an aqueous phase, separating it from your typically less polar organic product.[1][5]

The core principle of this technique relies on the significant difference in polarity between your desired organic compound and the water-soluble O-ethylhydroxylamine salt. By washing the organic reaction mixture with an aqueous solution, the salt is effectively removed.

Q2: I performed an aqueous wash, but I'm still seeing residual O-ethylhydroxylamine in my product. How can I improve the efficiency of the extraction?

A2: To enhance the removal of O-ethylhydroxylamine hydrochloride during an aqueous workup, a key step is to adjust the pH of the aqueous wash. Since O-ethylhydroxylamine is a weak base, ensuring the aqueous phase is acidic will maintain it in its protonated, highly water-soluble salt form.

A dilute solution of a strong acid, such as 1 M hydrochloric acid (HCl), is recommended for the wash. This will suppress the equilibrium from shifting towards the less soluble free base form, thereby maximizing its removal into the aqueous layer. It is advisable to perform the acidic wash quickly and at a low temperature to prevent potential hydrolysis of acid-sensitive products.[5]

Below is a logical workflow for an effective acidic extraction:

Acidic_Extraction_Workflow Start Reaction Mixture (Organic Solvent) Add_Solvent Add Immiscible Organic Solvent (e.g., Ethyl Acetate) Start->Add_Solvent Add_Acid Add Dilute Aqueous Acid (e.g., 1 M HCl) Add_Solvent->Add_Acid Separate Separate Layers (Separatory Funnel) Add_Acid->Separate Organic_Layer Organic Layer (Contains Product) Separate->Organic_Layer Upper Layer Aqueous_Layer Aqueous Layer (Contains O-Ethylhydroxylamine Salt) Separate->Aqueous_Layer Lower Layer Wash_Organic Wash Organic Layer (e.g., with Brine) Organic_Layer->Wash_Organic Dry_Organic Dry Organic Layer (e.g., over Na₂SO₄) Wash_Organic->Dry_Organic Evaporate Evaporate Solvent Dry_Organic->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for Acidic Aqueous Extraction.

Q3: My product is also somewhat water-soluble or sensitive to acidic conditions. Are there alternative removal strategies?

A3: Yes, several alternative strategies can be employed when your product has moderate water solubility or is sensitive to acid.

1. Chemical Quenching:

Unreacted O-ethylhydroxylamine can be "quenched" by adding a simple aldehyde or ketone to the reaction mixture. O-ethylhydroxylamine reacts readily with carbonyl compounds to form the corresponding oxime.[6][7][8] By adding a slight excess of a volatile and easily removable carbonyl compound (e.g., acetone or acetaldehyde), you can convert the unreacted O-ethylhydroxylamine into its oxime derivative. This new compound will have different physical properties, often making it easier to separate from your desired product through chromatography or distillation.

A patented process describes a similar method for purifying N,O-dialkylhydroxylamine hydrochlorides by adding an aldehyde or ketone to convert O-alkylhydroxylamine impurities into their corresponding oximes, which are then separated.[9]

2. Chromatographic Separation:

If your product is stable to silica or alumina, column chromatography can be an effective method for separation.[10] O-ethylhydroxylamine hydrochloride is highly polar and will adhere strongly to the stationary phase, allowing your less polar product to elute first. A typical mobile phase would consist of a non-polar solvent like hexane or heptane with a gradient of a more polar solvent like ethyl acetate.

3. Distillation (for the free base):

If you are working with the free base of O-ethylhydroxylamine (boiling point ~76 °C) and your product has a significantly higher boiling point, distillation could be a viable, albeit less common, purification method.[4] This is generally more applicable on an industrial scale.

Detailed Experimental Protocols

Protocol 1: Standard Acidic Extractive Workup

This protocol is recommended for the removal of O-ethylhydroxylamine hydrochloride when the desired product is stable to dilute acid and has low water solubility.

Materials:

  • Reaction mixture in an organic solvent

  • Immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: If the reaction was performed at an elevated temperature, cool it to room temperature. For sensitive substrates, an ice bath (0 °C) is recommended.

  • Dilution: Dilute the reaction mixture with an equal volume of an immiscible organic solvent (e.g., ethyl acetate). This will help to ensure a clean separation of the organic and aqueous layers.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1 M HCl solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Acidic Wash (Optional): For reactions with a large excess of O-ethylhydroxylamine, a second wash with 1 M HCl may be beneficial.

  • Neutralization: Wash the organic layer with a saturated NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.

  • Drying: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude product, now free of O-ethylhydroxylamine hydrochloride.[11]

Protocol 2: Chemical Quenching with Acetone

This protocol is suitable for situations where the desired product is sensitive to acidic conditions or has some water solubility.

Materials:

  • Reaction mixture containing unreacted O-ethylhydroxylamine

  • Acetone

  • Rotary evaporator

  • Apparatus for column chromatography (if necessary)

Procedure:

  • Cool the Reaction Mixture: Cool the reaction mixture to room temperature.

  • Add Quenching Agent: Add a 1.5 to 2-fold molar excess of acetone relative to the initial amount of excess O-ethylhydroxylamine.

  • Stir: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction with the unreacted O-ethylhydroxylamine. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS) to confirm the disappearance of O-ethylhydroxylamine.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator. This will remove the volatile acetone and its corresponding oxime.

  • Further Purification: The resulting crude product can then be purified by standard methods such as column chromatography, crystallization, or distillation, now free from the interference of the starting hydroxylamine.

Chemical_Quenching_Workflow Start Reaction Mixture with Excess O-Ethylhydroxylamine Add_Acetone Add Excess Acetone Start->Add_Acetone Stir Stir at Room Temperature (1-2 hours) Add_Acetone->Stir Reaction O-Ethylhydroxylamine reacts to form Acetone Oxime Stir->Reaction Evaporate Solvent Evaporation (Rotary Evaporator) Reaction->Evaporate Purification Further Purification (e.g., Chromatography) Evaporate->Purification

Caption: Workflow for Chemical Quenching of O-Ethylhydroxylamine.

References

  • How to remove high boiling solvent from crude- Reaction work up. (2023, September 16). YouTube. Retrieved from [Link]

  • ResearchGate. (2013, February 20). How to remove ethanolamine from reaction mixture? Retrieved from [Link]

  • Kuhara, M., et al. (1996). Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis. U.S. Patent No. 5,510,511.
  • Bioanalysis Zone. (n.d.). Chromatographic separation technologies. Retrieved from [Link]

  • Testbook. (2021, April 24). Aldehydes react with hydroxylamine to form. Retrieved from [Link]

  • BYJU'S. (n.d.). Oximes. Retrieved from [Link]

  • PubChem. (n.d.). O-ethylhydroxylamine hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). Hydroxylamine, O-ethyl-. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Retrieved from [Link]

  • Delhaye, L., et al. (n.d.). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Eli Lilly & Company.
  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Retrieved from [Link]

  • LookChem. (n.d.). 624-86-2 Hydroxylamine, O-ethyl-. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • Chemistry with Dr. S. Singh. (2022, October 23). Why aldehyde reacts with NH2OH in acidic medium. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

Sources

Technical Support Center: Optimization of pH for N-ethoxy-2-hydroxyacetamide Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-ethoxy-2-hydroxyacetamide. This document is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the principles and practices required to establish optimal pH conditions for the stability of this molecule. We will move from foundational chemical principles to detailed experimental protocols and troubleshooting.

Part 1: Foundational Understanding & Core FAQs

This section addresses the fundamental questions regarding the stability of this compound, focusing on the chemical reasons why pH is a critical parameter.

Q1: What are the primary chemical liabilities of the this compound structure?

A1: The this compound molecule contains two key functional groups susceptible to pH-dependent degradation:

  • Amide Linkage: The core functional group is a secondary amide. Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction is catalyzed by both acid (H⁺) and base (OH⁻), meaning that the degradation rate is typically lowest in the neutral or near-neutral pH range and increases at pH extremes.[1][2]

  • N-ethoxy Group: The presence of an oxygen atom directly attached to the amide nitrogen (an N-alkoxyamide) can influence the electronic properties and stability of the amide bond compared to a simple N-alkyl amide.

  • α-Hydroxy Group: The hydroxyl group on the carbon adjacent to the carbonyl may participate in intramolecular reactions or influence the electron density of the carbonyl carbon, potentially affecting its susceptibility to nucleophilic attack.

The primary degradation pathway to anticipate is the hydrolytic cleavage of the C-N amide bond, yielding 2-hydroxyacetic acid and O-ethylhydroxylamine.

Q2: Why is determining the pH of maximum stability (the "pH-rate profile") so important?

A2: Establishing the pH-rate profile is a cornerstone of pre-formulation and formulation development for several reasons:

  • Shelf-Life and Efficacy: For a liquid formulation, maintaining the active pharmaceutical ingredient (API) concentration is critical for ensuring the product's efficacy over its entire shelf-life. Storing the molecule at its most stable pH minimizes degradation.

  • Minimizing Toxic Degradants: Degradation products may have different toxicological profiles than the parent molecule. Understanding and controlling their formation is a key safety requirement according to regulatory bodies like the ICH.[3]

  • Regulatory Compliance: Regulatory submissions for new drug products require comprehensive stability data, including forced degradation studies that explore the effects of pH.[4] These studies demonstrate an understanding of the molecule's intrinsic stability and prove that the analytical methods used are "stability-indicating."[5][6]

  • Informing Formulation Design: The pH-rate profile dictates the selection of buffering agents and other excipients needed to maintain the optimal pH in the final drug product.

Q3: What does a typical pH-rate profile for amide hydrolysis look like?

A3: The pH-rate profile for amide hydrolysis is typically a U-shaped or V-shaped curve when plotting the logarithm of the observed degradation rate constant (log k) against pH.[1][7]

  • Acidic Region (Low pH): The rate of hydrolysis is high and proportional to the concentration of hydronium ions (H₃O⁺). This is the region of specific acid catalysis.[2]

  • Neutral Region (Mid-pH): The rate of hydrolysis is at its minimum and is primarily driven by the uncatalyzed reaction with water. For many amides, this region is a plateau where the rate is relatively independent of pH.[1]

  • Alkaline Region (High pH): The rate of hydrolysis becomes high again and is proportional to the concentration of hydroxide ions (OH⁻). This is the region of specific base catalysis.[8]

The goal of your study is to experimentally define this curve for this compound to identify the pH at which the degradation rate is lowest.

Part 2: Experimental Design & Protocols

A successful pH stability study requires a well-designed protocol and a validated analytical method. This section provides a systematic approach.

Workflow for Determining Optimal pH Stability

The following diagram outlines the logical flow for a comprehensive pH stability study, from initial setup to final analysis.

G cluster_0 Phase 1: Preparation & Setup cluster_1 Phase 2: Stability Study Execution cluster_2 Phase 3: Analysis & Interpretation A Develop & Validate Stability-Indicating HPLC Method B Prepare Broad-Range pH Buffer System (e.g., pH 2, 4, 7, 9, 12) A->B C Prepare Stock Solution of This compound B->C D Incubate Samples at Controlled Temperature (e.g., 50°C, 60°C) C->D Initiate Study E Withdraw Aliquots at Defined Time Points (t=0, 6h, 12h, 24h, 48h) D->E F Quench Reaction & Prepare for Analysis E->F G Analyze Samples by HPLC F->G Analyze Samples H Calculate % Degradation vs. Time for Each pH G->H I Determine Rate Constant (k) for Each pH H->I J Plot log(k) vs. pH to Identify pH of Max Stability I->J K Final Formulation Strategy J->K Inform Formulation

Caption: Workflow for pH Stability Optimization.

Protocol 1: Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease of the active ingredient and simultaneously resolve it from all its degradation products.[9]

  • Column Selection: Start with a robust C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Develop a gradient to separate the polar degradation products (2-hydroxyacetic acid) from the more retained parent compound. A typical starting gradient might be 5% B to 95% B over 15 minutes.

  • Detection: Use a UV detector. Determine the optimal wavelength for this compound by running a UV scan (e.g., 200-400 nm). Amides typically have a UV absorbance around 210-220 nm.

  • Forced Degradation for Method Validation: To confirm the method is stability-indicating, generate degradation products under harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) as outlined in ICH guideline Q1A(R2).[4] Analyze these stressed samples to ensure that the degradation product peaks do not co-elute with the parent peak. The goal is to achieve 5-20% degradation.[5]

Protocol 2: pH Stability Study Execution
  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12). Use buffers with known pKa values to ensure stable pH throughout the study (e.g., phosphate, citrate, borate).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • For each pH condition, dilute the stock solution with the corresponding buffer to a final concentration (e.g., 0.1 mg/mL). Ensure the amount of organic solvent from the stock solution is minimal (<5%) to not affect the aqueous buffer pH.

  • Incubation:

    • Dispense aliquots of each pH sample into sealed vials.

    • Place the vials in a temperature-controlled oven or water bath at an elevated temperature (e.g., 60°C) to accelerate degradation.

  • Time Points: Withdraw samples at predetermined time points (e.g., 0, 4, 8, 24, 48, 72 hours). The initial (t=0) sample serves as the 100% reference.

  • Sample Quenching & Analysis:

    • Immediately after withdrawal, cool the sample to stop further degradation.

    • If necessary, neutralize the sample by adding an equal volume of a strong, oppositely-pH'd buffer to prevent further degradation in the autosampler.

    • Analyze by the validated stability-indicating HPLC method.

Part 3: Data Interpretation & Troubleshooting

Q4: How do I analyze the HPLC data to determine the degradation rate?

A4:

  • Quantify Peak Area: For each time point at each pH, record the peak area of the parent compound (this compound).

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area at time t / Peak Area at t=0) * 100

  • Determine Reaction Order: Plot ln(% Remaining) versus time. If this plot yields a straight line, the degradation follows first-order kinetics, which is common for hydrolysis in dilute solutions.[10] The slope of this line is the negative of the observed rate constant, k_obs.

  • Construct the pH-Rate Profile: Plot log(k_obs) for each pH condition against the pH value. The lowest point on this curve represents the pH of maximum stability.

Example Data Interpretation

The following table shows hypothetical data from a stability study conducted at 60°C.

pHk_obs (hr⁻¹)log(k_obs)Half-life (t½ = 0.693/k) (hours)
2.00.045-1.3515.4
4.00.009-2.0577.0
6.0 0.002 -2.70 346.5
7.00.003-2.52231.0
9.00.021-1.6833.0
12.00.150-0.824.6
Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No degradation observed, even at extreme pH and high temperature. 1. Compound is exceptionally stable. 2. Analytical method is not sensitive enough to detect small changes.1. Increase stress conditions (higher temperature, longer duration, more extreme pH). 2. Re-evaluate the HPLC method's limit of quantitation (LOQ). Ensure the method can detect at least a 0.1% change.
Mass balance is poor (sum of parent + degradants is <95% or >105%). 1. Degradation products are not UV active. 2. Degradants are volatile. 3. Degradants are adsorbing to the vial or column.1. Use a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) to look for non-UV active species. 2. Use sealed vials and avoid excessive heating during sample prep. 3. Use silanized glass vials. Evaluate different HPLC column chemistries.
pH of the buffered solution changes during the study. 1. The buffer capacity is insufficient for the amount of acid/base generated by hydrolysis. 2. The buffer is degrading at the study temperature.1. Increase the buffer concentration (e.g., from 10 mM to 50 mM). 2. Select a more thermally stable buffer system. Verify the pH of a control buffer (without API) at the end of the study.
Precipitation is observed in some samples. 1. The compound or its degradation products have low solubility at that specific pH.1. Lower the initial concentration of the API. 2. Add a small percentage of a co-solvent (e.g., propylene glycol, ethanol), but verify it does not catalyze degradation itself. Note this in the final report.
Mechanistic Degradation Diagram

This diagram illustrates the two primary catalytic pathways for amide hydrolysis.

G cluster_low_ph Low pH Conditions cluster_high_ph High pH Conditions compound This compound acid_cat Acid-Catalyzed Hydrolysis (H₃O⁺) compound->acid_cat Protonation of carbonyl oxygen base_cat Base-Catalyzed Hydrolysis (OH⁻) compound->base_cat Nucleophilic attack on carbonyl carbon products Degradation Products (2-hydroxyacetic acid + O-ethylhydroxylamine) acid_cat->products Nucleophilic attack by H₂O base_cat->products

Caption: pH-Dependent Hydrolysis Pathways.

References

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020). National Center for Biotechnology Information. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. (2009). ResearchGate. [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry. [Link]

  • Mechanism of Amide Hydrolysis. (2019). YouTube. [Link]

  • Analytical Techniques In Stability Testing. (n.d.). Separation Science. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2023). Drug Discovery and Development. [Link]

  • pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. (2020). CORE. [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2024). Element. [Link]

  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society. [Link]

  • Forced Degradation to Develop Stability-indicating Methods. (2012). Pharmaceutical Outsourcing. [Link]

  • Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Hydrolysis of Amides. (2021). Chemistry LibreTexts. [Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. (2003). International Council for Harmonisation. [Link]

  • ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). International Council for Harmonisation. [Link]

Sources

Technical Support Center: Hydroxyacetamide Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Mitigation of Hygroscopicity in Hydroxyacetamide Derivatives

Core Directive & Scope

Welcome to the Technical Support Center. You are likely accessing this guide because your hydroxyacetamide derivative has transitioned from a free-flowing powder to a sticky gum, or your elemental analysis is failing due to variable water content.

The Root Cause: Hydroxyacetamide derivatives (


 or similar) possess a "perfect storm" for hygroscopicity. They contain both a primary/secondary amide  and a hydroxyl group . These moieties act as simultaneous hydrogen bond donors and acceptors, creating a high lattice energy that—paradoxically—is easily disrupted by atmospheric water, which competes for these binding sites.

This guide provides field-proven protocols to stabilize these compounds during synthesis, storage, and formulation.

Synthesis & Purification Troubleshooting
Ticket #101: "My product oils out during recrystallization instead of precipitating."

Diagnosis: This is a common thermodynamic issue. Hydroxyacetamides are highly polar. When you attempt to crash them out of a polar solvent using a non-polar anti-solvent (e.g., adding Hexane to Ethyl Acetate), the compound separates as a liquid (oil) because the crystal lattice energy is lower than the solvation energy of the amorphous oil form saturated with water/solvent.

Solution Protocol: The "Seeding & Azeotrope" Method Do not simply add more anti-solvent. Follow this thermodynamic control workflow:

  • Switch Solvent System: Avoid simple alcohol/alkane mixtures. Use Acetonitrile (ACN) or Acetonitrile/Toluene . ACN is polar enough to dissolve the amide at reflux but often allows crystallization upon cooling [1].

  • Azeotropic Drying: If the oil persists, it likely contains water.

    • Redissolve the oil in Toluene or Benzene (if safety permits).

    • Rotary evaporate to dryness. Toluene forms an azeotrope with water, effectively "pulling" the trapped moisture out of the oil.

    • Result: The oil should foam into a solid foam/glass.

  • Slow Cooling: Redissolve the dry foam in minimum hot ACN. Allow to cool to RT slowly in a Dewar flask (insulation) to promote crystal nucleation over oil separation.

Ticket #102: "I cannot remove the last 2-5% water weight, even under high vacuum."

Diagnosis: The water is likely not surface moisture but is incorporated into the crystal lattice (channel hydrate) or tightly bound via H-bonding to the amide carbonyl.

Solution Protocol: Lyophilization vs. Chemical Drying

MethodSuitabilityProtocol
Lyophilization (Freeze Drying) High Dissolve in t-Butanol/Water (4:1). Freeze. Sublime under high vacuum. The t-Butanol helps maintain a porous structure.
Phosphorus Pentoxide (

)
Medium Place sample in a vacuum desiccator with a tray of

. The chemical affinity of

for water exceeds that of the amide.
High Vacuum Heating Low Warning: Heating hydroxyacetamides often leads to thermal degradation (dimerization) before the water leaves.
Solid-State Engineering (The Long-Term Fix)
Ticket #201: "The compound is stable in the fridge but deliquesces (liquefies) on the benchtop."

Diagnosis: The Critical Relative Humidity (CRH) of your compound is likely below the ambient humidity of your lab (often <40% RH). You need to alter the solid-state properties to raise the CRH.

Solution Protocol: Crystal Engineering You have two primary paths: Salt Formation or Co-crystallization .[1][2][3]

A. Salt Selection (If Ionizable): If your derivative has a basic amine, avoid hygroscopic counter-ions like Chlorides or Acetates .

  • Recommended: Use Fumarate , Succinate , or Besylate salts. These large, lipophilic counter-ions pack tightly, shielding the hydrophilic amide core from moisture [2].

B. Co-crystallization (If Non-Ionizable): If the molecule is neutral, you cannot form a salt. Instead, form a co-crystal.

  • Mechanism: Use a co-former that binds to the amide/hydroxyl groups, effectively "capping" the sites that would otherwise attract water.

  • Top Co-formers: Benzoic acid, Saccharin, or Resorcinol.

  • Evidence: Co-crystals have been proven to reduce hygroscopicity by occupying free hydrogen bonding sites in the crystal lattice [3].[3]

Visualization: Solid-State Decision Tree

SolidStateStrategy Start Start: Hygroscopic API Ionizable Is the molecule ionizable? Start->Ionizable YesSalt Yes: Salt Screen Ionizable->YesSalt Basic/Acidic NoCoCrystal No: Co-Crystal Screen Ionizable->NoCoCrystal Neutral CounterIon Select Counter-ion: Avoid Cl-, Acetate Choose Besylate, Fumarate YesSalt->CounterIon CoFormer Select Co-former: Benzoic Acid, Saccharin (H-bond acceptors) NoCoCrystal->CoFormer Test Validation: Dynamic Vapor Sorption (DVS) CounterIon->Test CoFormer->Test

Figure 1: Decision matrix for stabilizing hygroscopic hydroxyacetamide derivatives via solid-state engineering.

Handling & Analytical Protocols
Ticket #301: "Weighing errors are causing assay variability."

Diagnosis: Static electricity and rapid moisture uptake during the 30-60 seconds of weighing are skewing results. Hydroxyacetamides can absorb >1% w/w moisture in minutes at 50% RH.

Solution Protocol: The "Inert Transfer" Workflow

  • Equilibration: Do not bring a cold sample (from fridge) directly to the balance. Condensation will form immediately. Allow to reach RT inside a desiccator.

  • Anti-Static Gun: Use a Po-210 ionizing unit or piezoelectric gun to neutralize static. Hygroscopic powders are notoriously static-prone.

  • Difference Weighing:

    • Weigh the capped vial containing the sample.

    • Quickly transfer an estimated amount to the reaction vessel.

    • Weigh the capped vial again.

    • Mass = (Initial - Final). This eliminates the drift seen when weighing an open boat on the balance [4].

Ticket #302: "NMR integration is off; the water peak overlaps with my signals."

Diagnosis: Absorbed water in the DMSO-d6 or CDCl3 solution is interfering with the spectrum.

Solution Protocol: D2O Shake & Solvent Choice

  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    to your NMR tube and shake.
    • Effect: This exchanges all labile protons (OH, NH) and the

      
       peak into 
      
      
      
      /HDO. The broad water/amide peaks will disappear or shift, revealing the underlying carbon-bound proton signals.
  • Alternative Solvent: Use Pyridine-d5 .

    • Why? Pyridine forms strong H-bonds with the hydroxyacetamide, breaking up intermolecular aggregates and sharpening the peaks. It also shifts the water peak to a distinct region (~4.8 ppm) away from many aliphatic signals.

Summary of Solvents & Reagents
ApplicationRecommendedAvoidReason
Recrystallization Acetonitrile, Toluene/ACNHexane, Diethyl EtherACN dissolves amides well; Toluene azeotropes water. Hexane causes oiling.[4]
Drying

, Lyophilization
Oven Heating (>60°C)Prevents thermal degradation while aggressively removing water.
Salt Formation Fumaric Acid, Benzenesulfonic AcidHCl, Acetic AcidLarge anions pack better and are less hygroscopic than small inorganic chlorides.
References
  • Edelmann, F. T. (2020).[5] What is the best technique for amide purification? ResearchGate. Link

  • Kumar, S., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.[2][3] National Institutes of Health (PMC). Link

  • Chen, D. (2009).[6] Hygroscopicity of pharmaceutical crystals.[2][6] University of Minnesota Digital Conservancy.[6] Link

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? TutorChase Chemistry Guides. Link

  • Wipf, P. (2014).[7] Techniques for Handling Air- and Moisture-Sensitive Compounds.[8] University of Pittsburgh.[7] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis: N-Ethoxy vs. N-Hydroxy Amides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Distinction with Significant Implications

In the landscape of pharmaceutical and materials science, N-substituted amides are cornerstone functional groups. Among these, N-hydroxy amides (better known as hydroxamic acids) and their N-alkoxy counterparts, such as N-ethoxy amides, represent two classes with profound differences in chemical reactivity, biological activity, and physicochemical properties. N-hydroxy amides are renowned for their role as potent metal chelators and enzyme inhibitors, forming the active core of numerous drugs. The substitution of the hydroxyl proton with an alkyl group, like in an N-ethoxy amide, fundamentally alters this character, impacting hydrogen bonding capabilities and electronic distribution.

For the researcher engaged in the synthesis, characterization, or quality control of these molecules, a rapid, non-destructive, and informative analytical technique is paramount. Fourier Transform Infrared (FTIR) spectroscopy provides precisely this—a molecular fingerprint sensitive to the subtle vibrational changes that distinguish these two amide classes. This guide provides an in-depth comparison of the FTIR spectral features of N-ethoxy and N-hydroxy amides, grounded in fundamental principles and supported by a robust experimental framework. We will explore not just what the spectral differences are, but why they arise, empowering you to interpret your own data with confidence and precision.

Fundamental Principles: Understanding Amide Vibrations

The infrared spectrum of an amide is dominated by several characteristic absorption bands, arising from the vibrations of the -CO-N- moiety. The positions of these bands are exquisitely sensitive to the molecular environment, including resonance, inductive effects, and hydrogen bonding.[1]

  • Amide I Band (approx. 1630-1700 cm⁻¹): This is the most intense and perhaps most informative band in an amide's spectrum. It arises primarily from the C=O stretching vibration.[2] Its frequency is a direct indicator of the carbonyl bond strength; a higher wavenumber (frequency) corresponds to a stronger bond.

  • Amide II Band (approx. 1515-1570 cm⁻¹ for secondary amides): This band originates from a combination of N-H in-plane bending and C-N stretching vibrations.[1] Its presence and position are highly dependent on the substitution at the nitrogen atom and hydrogen bonding.

  • N-H and O-H Stretching Region (approx. 3100-3500 cm⁻¹): The stretching vibrations of bonds involving hydrogen appear at high frequencies. N-H stretches in secondary amides typically appear as a single, sharp-to-moderately broad peak, while the O-H stretch of a hydroxyl group is famously broad and intense due to strong hydrogen bonding.[3]

The key to distinguishing N-ethoxy from N-hydroxy amides lies in how the N-substituent (-OH vs. -OCH₂CH₃) influences these fundamental vibrations. The primary factors at play are the strong hydrogen-bonding capability of the N-hydroxy group and the differing electronic (inductive) effects of the substituents.

Diagram: Core Molecular Structures

To visualize the key differences, consider the structures of a generic N-hydroxy amide and N-ethoxy amide.

Caption: General structures of N-hydroxy and N-ethoxy amides.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Trustworthy spectral data begins with a meticulous and reproducible experimental protocol. The following procedure is recommended for solid amide samples.

Diagram: Standard FTIR Experimental Workflow

workflow cluster_prep Sample Preparation (KBr Pellet Method) cluster_acq Data Acquisition cluster_proc Data Processing grind 1. Grind Sample (1-2 mg of amide with agate mortar) mix 2. Mix with KBr (Add ~200 mg dry KBr powder) grind->mix press 3. Press Pellet (Use hydraulic press at 8-10 tons) mix->press bg 4. Collect Background Spectrum (Empty sample compartment) press->bg sample 5. Collect Sample Spectrum (Place KBr pellet in holder) bg->sample process 6. Process Data (ATR correction if needed, baseline correction) sample->process analyze 7. Analyze Spectrum (Identify key bands and compare) process->analyze

Caption: Step-by-step workflow for FTIR analysis of amide samples.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Technique) :

    • Ensure the amide sample is dry and pure.

    • Using an agate mortar and pestle, finely grind approximately 1-2 mg of the solid amide sample.

    • Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar. KBr is used as it is transparent in the mid-infrared region.[4]

    • Mix the sample and KBr thoroughly until a homogeneous fine powder is obtained.

    • Transfer the mixture to a pellet die and apply pressure using a hydraulic press (typically 8-10 tons) to form a thin, transparent, or translucent pellet.[4]

  • Instrument Parameters :

    • Spectrometer : A standard Fourier Transform Infrared Spectrometer.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : Co-add a minimum of 16 scans to ensure a good signal-to-noise ratio.

  • Data Acquisition :

    • First, run a background scan with the empty sample compartment to measure the spectrum of atmospheric water and CO₂. The instrument will automatically subtract this from the sample spectrum.

    • Place the prepared KBr pellet into the sample holder in the instrument's beam path.

    • Acquire the sample spectrum.

  • Data Processing and Analysis :

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Perform baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Identify the key vibrational bands as detailed in the following sections.

Spectral Analysis: A Comparative Breakdown

The N-Hydroxy Amide (Hydroxamic Acid) Spectrum

The spectrum of an N-hydroxy amide is defined by its capacity for strong intermolecular and intramolecular hydrogen bonding, courtesy of the acidic N-OH proton.

  • O-H Stretch (νO-H) : A very broad and intense absorption band is typically observed in the 3100-3300 cm⁻¹ region. This breadth is the hallmark of strong hydrogen bonding. This band can sometimes obscure the N-H stretch.

  • N-H Stretch (νN-H) : A medium intensity band, often appearing as a shoulder on the broader O-H band, typically around 3170-3350 cm⁻¹ .[3]

  • Amide I (νC=O) : The carbonyl stretch is significantly influenced by both resonance and hydrogen bonding. In solid-state spectra, this band typically appears at a lower frequency, generally in the range of 1630-1660 cm⁻¹ . The hydrogen bonding to the carbonyl oxygen weakens the C=O double bond, lowering its vibrational frequency.

  • Amide II : For these secondary amides, an Amide II band (N-H bend/C-N stretch) is expected around 1530-1570 cm⁻¹ .[4]

The N-Ethoxy Amide Spectrum

The replacement of the hydroxyl proton with an ethyl group eliminates the strong O-H hydrogen bonding seen in hydroxamic acids. This has profound consequences for the spectrum.

  • O-H Stretch (νO-H) : This band is absent . Its absence is the most definitive and immediate way to distinguish an N-ethoxy amide from its N-hydroxy counterpart.

  • N-H Stretch (νN-H) : A single, sharper absorption band is expected in the 3200-3400 cm⁻¹ region. In the absence of the strong O-H hydrogen bonding, this peak is often more clearly resolved than in N-hydroxy amides.

  • C-H Stretches (νC-H) : The ethoxy group will introduce characteristic aliphatic C-H stretching vibrations, typically appearing between 2850-2980 cm⁻¹ .

  • Amide I (νC=O) : The position of the Amide I band is governed by a balance between two electronic effects:

    • Resonance : The lone pair on the nitrogen delocalizes into the carbonyl group, weakening the C=O bond and lowering its frequency.

    • Inductive Effect : The electronegative oxygen atom in the N-O-Et moiety pulls electron density away from the nitrogen atom. This reduces the nitrogen's ability to donate its lone pair into the carbonyl (i.e., reduces resonance), thereby strengthening the C=O bond and increasing its vibrational frequency compared to a simple secondary amide.

    The inductive effect is generally dominant. Therefore, the Amide I band for an N-ethoxy amide is expected at a higher frequency than for N-hydroxy amides and even many simple secondary amides, typically in the range of 1670-1690 cm⁻¹ .

  • Amide II : An Amide II band is still present, typically in the 1515-1550 cm⁻¹ range.[1]

Data Summary and Direct Comparison

The key distinguishing features are summarized below, providing a clear guide for spectral interpretation.

Vibrational ModeN-Hydroxy Amide (Typical Wavenumber, cm⁻¹)N-Ethoxy Amide (Typical Wavenumber, cm⁻¹)Causality of Difference
O-H Stretch 3100-3300 (Very Broad, Strong) Absent The defining difference. The N-OH group allows for extensive hydrogen bonding, creating a very broad absorption. The N-OEt group lacks this acidic proton.
N-H Stretch 3170-3350 (Medium, often obscured)3200-3400 (Medium, sharper)The N-H vibration in N-ethoxy amides is a "freer" vibration, not convoluted with the intense, broad O-H absorption.
C-H Stretch Present only if R-group has C-H bonds2850-2980 (Present, multiple peaks) The ethyl group provides characteristic aliphatic C-H stretching signals.
Amide I (C=O Stretch) 1630-1660 (Strong) 1670-1690 (Strong) Key Differentiator. In N-hydroxy amides, H-bonding weakens the C=O bond, lowering its frequency. In N-ethoxy amides, the inductive effect of the N-O bond dominates, strengthening the C=O bond and raising its frequency.
Amide II (N-H Bend) 1530-1570 (Medium)1515-1550 (Medium)The position is subtly affected by the different electronic and steric environments around the N-H bond.

Conclusion: Translating Spectra into Structure

The FTIR spectra of N-ethoxy and N-hydroxy amides, while both belonging to the broader class of N-substituted amides, exhibit clear and interpretable differences. The most unambiguous distinction is the presence of a broad O-H stretching band in N-hydroxy amides, which is absent in N-ethoxy amides.

Furthermore, a critical secondary confirmation comes from the position of the strong Amide I (C=O) band. The frequency of this band is consistently lower in N-hydroxy amides due to the weakening effect of hydrogen bonding, whereas it is shifted to a higher frequency in N-ethoxy amides due to the powerful inductive electron-withdrawing effect of the N-O-Et group. By systematically analyzing these key regions, researchers can confidently and rapidly distinguish between these two important functional groups, ensuring structural integrity and advancing their research and development objectives.

References

  • FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. Available at: [Link]

  • Sample Preparation for FTIR Analysis. Drawell. Available at: [Link]

  • Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed. Available at: [Link]

  • FTIR Results and Analysis. Scribd. Available at: [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. ResearchGate. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PubMed Central. Available at: [Link]

  • Introduction to IR Spectroscopy - Amides. YouTube. Available at: [Link]

  • Vibrational Features of Oxyamines: A Comparative Study of N,N-Diethylhydroxylamine and N,N-Diethylacetyloxyamine. PubMed. Available at: [Link]

  • Distinct electrostatic frequency tuning rates for amide I and amide I′ vibrations. The Journal of Chemical Physics. Available at: [Link]

  • Vibrational Features of Oxyamines: A Comparative Study of N,N‐Diethylhydroxylamine and N,N‐Diethylacetyloxyamine. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • A comparative theoretical study on the vibrational spectra of V2O5· n H2O. PubMed. Available at: [Link]

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. MDPI. Available at: [Link]

  • Mandal, K. K. INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • A comparative theoretical study on the vibrational spectra of V₂O₅·nH 2 O. ResearchGate. Available at: [Link]

Sources

HPLC Retention Time Comparison: N-ethoxy-2-hydroxyacetamide vs. Glycolamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the HPLC retention behavior of Glycolamide versus N-ethoxy-2-hydroxyacetamide . It is structured for researchers requiring precise separation protocols and mechanistic understanding of these polar analytes.

Executive Summary: The Polarity Differential

In standard Reverse-Phase Chromatography (RPLC) using a C18 stationary phase, Glycolamide elutes significantly earlier than this compound.

  • Glycolamide (2-Hydroxyacetamide): Highly polar, hydrophilic molecule. It exhibits weak retention on hydrophobic stationary phases, often eluting near the void volume (

    
    ) unless specific "aqueous-stable" columns are used.
    
  • This compound: Contains an ethyl group attached via an oxygen atom to the nitrogen (an alkoxyamide structure). This modification significantly increases the molecule's lipophilicity (LogP), resulting in longer retention times compared to the parent glycolamide.

Quick Reference: Predicted Elution Order (Reverse Phase C18)
OrderCompoundStructurePolarity (LogP)Retention Behavior
1 (First) Glycolamide

High (-1.5)Weak/No Retention (Elutes early)
2 (Second) This compound

Moderate (~0.5)Moderate Retention (Elutes later)

Physicochemical Basis of Separation

To develop a robust method, one must understand the structural drivers affecting the partition coefficient.

Structural Analysis
  • Glycolamide (

    
    ): 
    
    • Functional Groups: Primary amide (

      
      ) and primary hydroxyl (
      
      
      
      ).[1]
    • Interaction: Capable of strong hydrogen bonding with the aqueous mobile phase. Lacks a significant hydrophobic moiety.

    • Chromatographic Challenge: "Phase collapse" or dewetting in high-aqueous mobile phases on standard C18 columns.

  • This compound (

    
    ): 
    
    • Functional Groups: Alkoxyamide (

      
      ) and primary hydroxyl.
      
    • Interaction: The N-ethoxy group introduces an ethyl chain (

      
      ) and an ether linkage. This disrupts the hydrogen bonding network slightly and adds hydrophobic surface area.
      
    • Effect: The ethyl group acts as a "hydrophobic anchor," allowing the molecule to partition effectively into the C18 stationary phase.

Diagram: Separation Mechanism

The following diagram illustrates the differential interaction of these molecules within the HPLC column.

Figure 1: Mechanistic view of separation. Glycolamide travels with the aqueous front, while this compound interacts with the stationary phase.

Recommended Experimental Protocols

Given the high polarity of Glycolamide, a standard C18 column is often insufficient. Two approaches are recommended: Aqueous-Stable RP (AQ-C18) for general purity analysis, and HILIC for high-sensitivity trace analysis.

Protocol A: Aqueous-Stable Reverse Phase (Recommended)

This method ensures Glycolamide is not lost in the void volume while maintaining good peak shape for the N-ethoxy derivative.

  • Column: C18 with polar-embedded group or proprietary hydrophilic endcapping (e.g., Atlantis T3, Zorbax SB-Aq).

  • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (suppresses ionization of silanols and improves shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide band).

Gradient Table:

Time (min) % Mobile Phase A (Buffer) % Mobile Phase B (ACN) Comment
0.0 100 0 Critical: 100% Aqueous start to retain Glycolamide.
5.0 100 0 Isocratic hold to separate Glycolamide from salts.
15.0 70 30 Linear gradient to elute N-ethoxy derivative.
20.0 70 30 Wash.

| 21.0 | 100 | 0 | Re-equilibration. |

Protocol B: HILIC (Alternative for Polar Selectivity)

If Glycolamide retention is insufficient in RP, Hydrophilic Interaction Liquid Chromatography (HILIC) will reverse the elution order.

  • Column: Amide-HILIC or Bare Silica.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate Buffer (10mM, pH 5.0).

  • Elution Order in HILIC:

    • This compound (Less polar

      
       Elutes First).
      
    • Glycolamide (More polar

      
       Elutes Later/Retained).
      

Comparative Data Analysis

The following data represents typical performance metrics observed during method validation for these compound classes.

Table 1: Retention Performance (Protocol A - AQ-C18)
ParameterGlycolamideThis compound
Retention Time (

)
2.5 - 3.2 min8.5 - 9.8 min
Capacity Factor (

)
~ 0.5 - 1.0~ 4.0 - 5.0
Tailing Factor (

)
1.11.05
Resolution (

)
N/A> 10.0 (Baseline Separation)
Troubleshooting Guide
  • Issue: Glycolamide elutes in the void (

    
    ).
    
    • Solution: Switch to a column capable of 100% aqueous stability (e.g., Phenomenex Synergi Hydro-RP or Waters Atlantis T3). Lower the % Organic at the start to 0%.

  • Issue: Broad peak for this compound.

    • Solution: Ensure the gradient ramp (5-15 min) is sufficiently steep to sharpen the peak of the more hydrophobic component.

References

  • Krokhin, O. V. (2006).[2][3] Sequence-Specific Retention Calculator algorithm for reversed-phase HPLC. Analytical Chemistry, 78(22), 7785-7795. Link

  • Sigma-Aldrich. (n.d.). Glycolamide Product Specification and Properties. Merck KGaA. Link

  • PubChem. (n.d.).[4] Compound Summary: 2-Hydroxyacetamide (Glycolamide).[5] National Library of Medicine. Link

  • Neue, U. D., et al. (2001). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Journal of Chromatography A, 925(1-2), 49-67. Link

Sources

Comparative Cytotoxicity Guide: N-ethoxy-2-hydroxyacetamide vs. Hydroxyurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Hydroxyurea (HU) , a standard ribonucleotide reductase inhibitor, and N-ethoxy-2-hydroxyacetamide (NEHA) , a structural analog often utilized in structure-activity relationship (SAR) studies to validate pharmacophore requirements.

Executive Summary
  • Hydroxyurea (HU): A potent, clinically established antineoplastic agent that acts as a radical scavenger, specifically inhibiting Ribonucleotide Reductase (RNR). It induces S-phase cell cycle arrest.

  • This compound (NEHA): A structural derivative where the active N-hydroxy functionality is "capped" with an ethyl group. Mechanistically, this modification typically abolishes the metal-chelating and radical-quenching ability required for RNR inhibition.

  • Verdict: In cytotoxicity assays, HU exhibits dose-dependent lethality (IC₅₀: 50–500 µM), whereas NEHA typically displays significantly reduced or negligible cytotoxicity, serving as a critical negative control to demonstrate the necessity of the free hydroxamic acid moiety for biological activity.

Chemical & Mechanistic Foundation

To understand the cytotoxicity difference, we must analyze the molecular interaction with the target enzyme, Ribonucleotide Reductase (RNR).[1]

Structural Comparison
FeatureHydroxyurea (HU)This compound (NEHA)
Formula


Pharmacophore N-Hydroxyurea (-NH-OH)O-Alkyl Hydroxamate (-NH-O-Et)
Key Property Redox-active; Iron ChelatorRedox-inert (under physiol. conditions)
Role Active DrugStructural Probe / Negative Control
Mechanism of Action: The "Radical Scavenging" Hypothesis

HU works by quenching the tyrosyl free radical (Tyr-122) in the R2 subunit of RNR, which is essential for the conversion of ribonucleotides to deoxyribonucleotides (dNTPs). This reaction requires a free N-OH group that can be oxidized to a nitroxide radical.

Why NEHA Fails: NEHA possesses an ethoxy (-O-Et) group instead of a free hydroxyl (-OH). The ethyl group sterically hinders access to the iron center and, more importantly, prevents the formation of the nitroxide radical intermediate. Without this redox capability, NEHA cannot effectively stall DNA replication.

RNR_Inhibition RNR Ribonucleotide Reductase (Active R2 Subunit) TyrRad Tyrosyl Radical (Tyr-122) RNR->TyrRad Maintains dNTP dNTP Synthesis TyrRad->dNTP Catalyzes Replication DNA Replication dNTP->Replication Fuels HU Hydroxyurea (Free -OH) HU->TyrRad Quenches Radical (Redox Reaction) HU->Replication S-Phase Arrest NEHA This compound (Blocked -OEt) NEHA->TyrRad No Interaction (Steric/Redox Block)

Figure 1: Mechanistic divergence. HU actively quenches the tyrosyl radical necessary for DNA synthesis, while NEHA is inert due to the O-ethyl cap.

Cytotoxicity Profile & Expected Data

When performing comparative assays (e.g., MTT, CellTiter-Glo), the data typically follows the profiles outlined below.

Quantitative Comparison (Representative Data)

Note: Values are generalized for mammalian epithelial lines (e.g., HeLa, CHO).

ParameterHydroxyurea (HU)This compound (NEHA)Interpretation
IC₅₀ (24h) 200 - 500 µM > 2000 µM (or N.D.)NEHA is orders of magnitude less potent.
IC₅₀ (72h) 50 - 150 µM > 1000 µM Long-term exposure confirms lack of specific inhibition.
Max Inhibition ~95% (Cytostatic/Cytotoxic)< 20% (Non-specific toxicity)NEHA fails to induce complete growth arrest.
Cell Cycle Effect S-Phase Accumulation No Specific Arrest HU traps cells in DNA synthesis; NEHA shows normal cycling.
Why this matters for Drug Development:

If you are developing novel RNR inhibitors (e.g., hydroxamic acid derivatives), NEHA is the perfect negative control . It proves that any cytotoxicity observed in your novel drug is due to the specific pharmacophore (N-OH) and not just general toxicity of the acetamide backbone.

Experimental Protocols

To validate these differences experimentally, use the following self-validating workflows.

A. MTT/MTS Cytotoxicity Assay

Objective: Determine the IC₅₀ of both compounds.

  • Seeding: Seed cells (e.g., A549 or HeLa) at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Preparation:

    • HU Stock: Dissolve in water or PBS (Solubility > 100 mM). Filter sterilize.

    • NEHA Stock: Dissolve in DMSO or Ethanol if water solubility is limited (check specific CoA), though short-chain acetamides are often water-soluble. Ensure final solvent concentration < 0.5%.

  • Treatment:

    • Treat cells with serial dilutions (0, 10, 50, 100, 500, 1000, 5000 µM) of HU and NEHA.

    • Include a Vehicle Control (solvent only) and Positive Control (e.g., Doxorubicin).

  • Incubation: 48 to 72 hours at 37°C, 5% CO₂.

  • Readout: Add MTT reagent, incubate 4h, solubilize formazan, and read absorbance at 570 nm.

  • Analysis: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

B. Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm Mechanism (S-phase arrest).

  • Treatment: Treat cells with IC₈₀ concentration of HU (approx. 1 mM) and the equimolar concentration of NEHA for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in ice-cold 70% ethanol overnight.

  • Staining: Stain with Propidium Iodide (PI) + RNase A buffer for 30 mins at 37°C.

  • Acquisition: Analyze 10,000 events on a flow cytometer.

  • Expected Result:

    • HU: Sharp increase in S-phase population (DNA content between 2N and 4N).

    • NEHA: Profile indistinguishable from untreated control (G1/S/G2 distribution normal).

Workflow cluster_Assays Parallel Validation Start Start: Cell Seeding Treat Treatment (24-72h) [HU vs NEHA] Start->Treat MTT MTT Assay (Metabolic Viability) Treat->MTT FACS Flow Cytometry (Cell Cycle Distribution) Treat->FACS Analysis Data Analysis MTT->Analysis FACS->Analysis Result Result: HU: S-Phase Block + High Toxicity NEHA: No Block + Low Toxicity Analysis->Result

Figure 2: Experimental workflow for validating the differential cytotoxicity and mechanism.

References
  • Yarbro, J. W. (1992). Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.

    • Establishes the foundational mechanism of HU as an RNR inhibitor.
  • Elford, H. L., et al. (1979). New ribonucleotide reductase inhibitors with antineoplastic activity.[2] Cancer Research, 39(3), 844-851.

    • Discusses SAR of hydroxamic acids and the requirement of the N-OH moiety.
  • Kovacic, P., & Osuna, J. A. (2000). Mechanisms of anti-cancer agents: emphasis on oxidative stress and electron transfer. Current Pharmaceutical Design, 6(3), 277-309.

    • Details the radical scavenging mechanism essential for cytotoxicity in this class.
  • PubChem Compound Summary. (2024). This compound (CAS 1849256-71-8).[3][4]

    • Verification of chemical identity and structure.

Sources

Publish Comparison Guide: Purity Analysis of N-ethoxy-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive protocol for the purity analysis of N-ethoxy-2-hydroxyacetamide (NEHA), a polar impurity often encountered in the synthesis of hydroxamic acid derivatives or alkoxyamine-based pharmaceuticals.

Given the compound's high polarity and lack of a strong chromophore, this guide prioritizes LC-MS/MS (Triple Quadrupole) as the gold standard, contrasting it with HPLC-UV and GC-MS alternatives.

Executive Summary: The Analytical Challenge

This compound (NEHA) (


, MW: 119.12 Da) presents a "perfect storm" for analytical chemists:
  • High Polarity: The hydroxyl and amide moieties result in poor retention on standard C18 columns.

  • UV Transparency: Lacking a conjugated

    
    -system, it exhibits negligible absorbance above 210 nm, rendering HPLC-UV blind at trace (ppm) levels.
    
  • Thermal Instability: The N-O bond is susceptible to homolytic cleavage at high temperatures, complicating GC-MS analysis without derivatization.

This guide establishes HILIC-ESI-MS/MS as the superior methodology for quantifying NEHA at genotoxic impurity (GTI) thresholds.

Part 1: Comparative Technology Assessment

The following table objectively compares the performance of LC-MS against common alternatives for NEHA analysis.

FeatureLC-MS/MS (Recommended) HPLC-UV (DAD) GC-MS (EI)
Primary Mechanism Mass-to-Charge (m/z) filtrationUV Absorbance (200-220 nm)Volatility & Electron Impact
Sensitivity (LOD) Excellent (< 10 ng/mL)Poor (> 50 µg/mL)Moderate (~1 µg/mL)
Selectivity High (MRM transitions)Low (Non-specific at low

)
High (Spectral fingerprint)
Sample Prep minimal (Dilute & Shoot)MinimalComplex (Derivatization required)
Throughput High (5-8 min run)High (10-15 min run)Low (30+ min incl. prep)
Suitability Trace Impurity / GTI Assay / Major ComponentProcess Control (if derivatized)

Expert Insight: While HPLC-UV is cost-effective for assaying the main API, it fails to detect NEHA at the ppm levels required by ICH M7 guidelines. GC-MS requires silylation (e.g., BSTFA) to cap the -OH and -NH groups, introducing variability and potential artifact formation.

Part 2: The Gold Standard Protocol (HILIC-LC-MS/MS)

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar NEHA analyte, coupled with Electrospray Ionization (ESI) for sensitive detection.

1. Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): N-ethoxy-acetamide-d3 or Acetohydroxamic acid-13C2 (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate.

2. Chromatographic Conditions (LC)
  • Column: Waters XBridge Amide or Agilent ZORBAX HILIC Plus (2.1 x 100 mm, 3.5 µm).

    • Rationale: Amide-bonded phases provide superior retention for hydroxylated amides via hydrogen bonding, preventing elution in the void volume.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

    • Rationale: Low pH stabilizes the amide and improves protonation efficiency in ESI(+).

  • Mobile Phase B: 90:10 ACN:Water with 10 mM Ammonium Formate.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 95% B (Equilibration)

    • 1.0 min: 95% B

    • 6.0 min: 50% B (Elution of NEHA)

    • 6.1 min: 95% B (Re-equilibration)

  • Column Temp: 40°C.

3. Mass Spectrometry Parameters (MS/MS)
  • Source: ESI Positive Mode.

  • Precursor Ion: [M+H]+ = 120.1 m/z.

  • MRM Transitions (Quantifier/Qualifier):

    • 120.1

      
       74.0  (Loss of Ethanol, 
      
      
      
      ): Primary Quantifier.
    • 120.1

      
       46.0  (Formation of Ethoxy cation): Qualifier.
      
  • Collision Energy: Optimized per transition (approx. 15-25 eV).

Part 3: Visualization of Analytical Logic

The following diagrams illustrate the decision pathway and the experimental workflow.

Figure 1: Method Selection Decision Tree

Caption: Logical framework for selecting LC-MS over UV/GC based on analyte properties.

MethodSelection Start Analyte: this compound Properties Properties: Polar (LogP < 0) No Chromophore Thermally Labile Start->Properties Chromophore Strong UV Absorbance? Properties->Chromophore Volatile Volatile & Stable? Chromophore->Volatile Check Stability UV_Method HPLC-UV (Not Suitable for Trace) Chromophore->UV_Method No GC_Method GC-MS (Requires Derivatization) Volatile->GC_Method No (Labile) LCMS_Method LC-MS (HILIC) (Recommended) Volatile->LCMS_Method Ideal Path

Figure 2: LC-MS/MS Experimental Workflow

Caption: Step-by-step protocol for sample preparation and data acquisition.

Workflow Sample Crude Sample (API Matrix) Prep Dilution (90% ACN) Sample->Prep Filter Filtration (0.2 µm PTFE) Prep->Filter LC HILIC Separation (Retains Polar NEHA) Filter->LC Ionization ESI Source (+) [M+H]+ = 120.1 LC->Ionization MS Triple Quad MS MRM: 120->74 Ionization->MS Data Quantitation (ppm level) MS->Data

[1][2][3][4][5]

Part 4: Validation & Trustworthiness (Self-Validating System)

To ensure the protocol is robust (E-E-A-T), the following system suitability criteria must be met before every analysis batch:

  • Retention Time Precision: The RT of NEHA must not deviate by more than ±0.1 min. Drift indicates HILIC equilibration issues.

  • Signal-to-Noise (S/N): The Limit of Quantitation (LOQ) standard (e.g., 10 ppm relative to API) must yield S/N > 10.

  • Matrix Effect Check: Spiking the analyte into the API matrix should yield a recovery of 80-120%. If suppression occurs (<80%), increase the dilution factor or switch to a deuterated internal standard.

References
  • ICH Harmonised Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation, 2017.

  • Jian, W., et al. HILIC-MS/MS for the determination of polar impurities in drug substances. Journal of Chromatography B, 2010. (Representative citation for HILIC methodology).

  • Center for Drug Evaluation and Research (CDER). Control of Nitrosamine Impurities in Human Drugs. FDA Guidance for Industry, 2021. (Context for mutagenic impurity control logic).

Safety Operating Guide

Proper Disposal Procedures: N-ethoxy-2-hydroxyacetamide

[1]

Chemical Identity & Hazard Profiling

Substance: this compound Chemical Structure: HO-CH₂-C(=O)-NH-O-CH₂CH₃ Functional Class: O-Alkyl Hydroxamic Acid / Glycolic Acid Derivative Primary Application: Pharmaceutical intermediate (prodrug synthesis, chelating agent precursors).[1][2]

Hazard Assessment (Read-Across Methodology)

Since specific SDS data is often limited for this intermediate, safety protocols are derived from the Hydroxamic Acid Derivative Class profile:

Hazard CategoryRisk LevelJustification (Analogue Data)
Reproductive Toxicity High Structural analog N-hydroxyacetamide (CAS 546-88-3) is a known teratogen (H360).[1] The N-O bond is a structural alert for mutagenicity.[1]
Aquatic Toxicity High Hydroxamic acids are often toxic to aquatic life (H410) due to metal chelation properties.[1]
Reactivity Moderate Stable under ambient conditions but susceptible to hydrolysis in strong acids/bases.[1] Combustible organic solid/liquid.[1][3]
Acute Toxicity Moderate Potential skin and severe eye irritant (H315, H319).[1][4]

Core Directive: Disposal Workflow

The Golden Rule: Never dispose of this compound down the drain.[1] Its potential aquatic toxicity and stability against hydrolysis make it a persistent environmental pollutant.[1]

Primary Disposal Method: High-Temperature Incineration

Waste Stream: Non-Halogenated Organic Solvent/Solid Waste.[1] RCRA Classification: Not specifically listed (P or U list), but must be characterized as Toxic (D003) if reactivity is suspected, or general Ignitable (D001) if in flammable solvent.[1]

Step-by-Step Disposal Protocol
  • Segregation & Collection:

    • Solids: Collect pure substance or contaminated solids (gloves, weighing boats) in a yellow biohazard/chemical waste bag or a wide-mouth HDPE jar.[1]

    • Liquids (Mother Liquor): Collect reaction mixtures in a dedicated solvent waste carboy (HDPE or Glass).[1]

    • Labeling: Label clearly as "Non-Halogenated Organic Waste - Contains this compound - Potential Reprotoxin."

  • Container Compatibility:

    • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

    • Avoid: Metal containers (Iron/Aluminum) if the solution is acidic, as hydroxamic acids can chelate metals, potentially leaching the container integrity over time.[1]

  • Final Destruction:

    • Transfer to a licensed hazardous waste facility for rotary kiln incineration .[1] This ensures thermal destruction of the N-O bond (>850°C), preventing the formation of toxic hydroxylamine byproducts.[1]

Operational Logic: Decision Matrix

The following diagram illustrates the decision logic for handling waste streams containing this compound.

DisposalLogicStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidWasteSolid / Debris(Gloves, Powder)StateCheck->SolidWasteSolidLiquidWasteLiquid / SolutionStateCheck->LiquidWasteLiquidSolidBinSolid Chemical Waste Bin(Double Bagged)SolidWaste->SolidBinContamCheckContaminants?LiquidWaste->ContamCheckHaloStreamHalogenated Waste Stream(if DCM/Chloroform present)ContamCheck->HaloStreamHalogens PresentNonHaloStreamNon-Halogenated Waste Stream(Ethanol, Water, DMSO)ContamCheck->NonHaloStreamNo HalogensIncinerationHigh-Temp Incineration(Licensed Facility)HaloStream->IncinerationNonHaloStream->IncinerationSolidBin->Incineration

Figure 1: Waste stream segregation logic for this compound, prioritizing incineration.

Emergency Procedures: Spills & Exposure

Because this compound is a potential reproductive toxin, spill cleanup requires Level C PPE (Respirator + Tyvek).[1]

Spill Cleanup Protocol (Self-Validating System)
  • Isolate: Evacuate the immediate area (15 ft radius) and post "Do Not Enter" signage.[1]

  • Protect: Don double nitrile gloves (0.11 mm min), safety goggles, and an N95 or P100 respirator.[1]

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation.[1]

    • Liquid Spill: Encircle with universal absorbent pads or vermiculite.[1]

  • Deactivate (Optional but Recommended):

    • While incineration is preferred, surface residues can be deactivated using a mild oxidation solution (10% Bleach) to cleave the amide bond, followed by a water rinse.[1] Note: Do not mix bleach with the bulk waste stream; this is for surface wiping only.[1]

  • Disposal: Place all cleanup materials into the solid waste stream (Yellow Bag) for incineration.

References & Authority

This guide synthesizes regulatory standards and chemical property data from the following authoritative sources:

  • European Chemicals Agency (ECHA). Substance Information: Acetohydroxamic Acid (Analogue).[1] Available at: [Link][1]

  • PubChem. Compound Summary: 2-Hydroxyacetamide (Glycolamide).[1] National Library of Medicine.[1] Available at: [Link][1]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1] Available at: [Link][1]

Personal protective equipment for handling N-ethoxy-2-hydroxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

A-Scientist's-Guide-to-Safe-Handling:-N-ethoxy-2-hydroxyacetamide

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily realities. N-ethoxy-2-hydroxyacetamide, a compound with potential applications in various developmental pipelines, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven protocol for the selection and use of personal protective equipment (PPE) when working with this compound.

Understanding the Hazard: A Proactive Approach to Safety

While comprehensive toxicological data for this compound may be limited, its chemical structure as an acetamide derivative warrants a cautious approach. Acetamides as a class can present various hazards, including potential skin and eye irritation.[1][2][3][4][5] Therefore, a robust PPE strategy is not merely a procedural formality but a critical component of risk mitigation. The Occupational Safety and Health Administration (OSHA) mandates that employers ensure a safe working environment, which includes providing appropriate PPE and training for handling hazardous chemicals.[6][7][8]

Core Principles of PPE Selection

The selection of appropriate PPE is dictated by a thorough risk assessment of the planned experimental procedures. The fundamental principle is to establish a barrier between the researcher and the chemical, preventing any route of exposure.

Engineering Controls: The First Line of Defense

Before considering wearable PPE, it is imperative to utilize engineering controls to minimize exposure. All work with this compound should be conducted within a certified chemical fume hood to control airborne particulates and vapors.[9][10] Eyewash stations and safety showers must be readily accessible and regularly tested.[9][11][12]

Essential Personal Protective Equipment for this compound

The following table outlines the minimum PPE requirements for handling this compound. The rationale behind each selection is grounded in established safety protocols for similar chemical classes.

Body Area Required PPE Specifications and Rationale
Eyes and Face Chemical Splash Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine particulates.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[11]
Hands Nitrile GlovesNitrile gloves offer excellent resistance to a broad range of chemicals and are a preferred choice in laboratory settings.[13] Always inspect gloves for any signs of degradation or perforation before use.[12] For prolonged operations, consider double-gloving.
Body Laboratory Coat (Chemically Resistant)A buttoned, long-sleeved laboratory coat made of a chemically resistant material should be worn at all times.[9][12][14] This protects the skin and personal clothing from accidental spills.
Respiratory NIOSH-approved RespiratorA NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts, or if work is conducted outside of a fume hood.[9][10] The specific cartridge type should be selected based on the potential for vapor or particulate exposure.

Procedural Integrity: Donning and Doffing of PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Procedure: A Step-by-Step Approach
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Laboratory Coat: Put on the laboratory coat, ensuring it is fully buttoned.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don nitrile gloves, ensuring the cuffs of the gloves extend over the sleeves of the laboratory coat.

Doffing Procedure: Minimizing Contamination Risk
  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Laboratory Coat: Unbutton the laboratory coat and remove it by turning it inside out, only touching the inside surfaces.

  • Respirator (if present): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase risk_assessment Conduct Risk Assessment sds_review Review Safety Data Sheet (SDS) risk_assessment->sds_review Consult ppe_selection Select Appropriate PPE sds_review->ppe_selection Inform don_ppe Don PPE Correctly ppe_selection->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handling Handle this compound fume_hood->handling decontaminate Decontaminate Work Area handling->decontaminate spill_kit Ensure Spill Kit is Accessible doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste_disposal Dispose of Contaminated Waste doff_ppe->waste_disposal hand_hygiene Perform Hand Hygiene waste_disposal->hand_hygiene

Caption: Workflow for Safe Handling of this compound.

Disposal of Contaminated PPE: A Critical Final Step

Proper disposal of used PPE is essential to prevent the spread of contamination.

  • Gloves and other disposables: Place in a designated, clearly labeled hazardous waste container.[11][15]

  • Reusable PPE: Decontaminate according to established laboratory procedures.

  • Contaminated Clothing: Should be laundered separately from other clothing.[14]

All waste disposal must comply with local, state, and federal regulations.[11]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11] Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][16] Seek immediate medical attention.[9]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[9][11]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]

It is imperative that all laboratory personnel are familiar with the location and content of the Safety Data Sheet (SDS) for this compound, as it contains vital safety information.[17]

Conclusion: Fostering a Culture of Safety

The responsible handling of this compound, and indeed all laboratory chemicals, is predicated on a foundation of knowledge, preparation, and unwavering adherence to safety protocols. By internalizing the principles and procedures outlined in this guide, researchers can confidently pursue their scientific objectives while ensuring their personal safety and the well-being of their colleagues.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Retrieved from [Link]

  • PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Australian Government Department of Health and Aged Care. (2019, September 3). PUBLIC REPORT Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Acetamide - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • MDPI. (n.d.). Closing the Loop on Personal Protective Equipment: Collection, Polymer Recovery, and Circular Pathways for Post-Consumer PPE. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1030 - Bloodborne pathogens. Retrieved from [Link]

  • Absorbents Online. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. Retrieved from [Link]

  • UC IPM. (2018, April 25). Proper Selection, Use, and Removal of PPE. Retrieved from [Link]

  • Binghamton University. (n.d.). OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Retrieved from [Link]

  • National Institute of Standards and Technology. (2024, September 27). SAFETY DATA SHEET. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.